Ethylmalonic acid-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXDFUAPNAMPJ-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethylmalonic acid-d5 for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ethylmalonic acid-d5, a deuterated stable isotope of Ethylmalonic acid. The document details its chemical properties, its crucial role in analytical methodologies, and its relevance in the context of metabolic disorders.
Introduction to this compound
This compound is a labeled form of ethylmalonic acid where five hydrogen atoms on the ethyl group have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility is particularly significant in clinical diagnostics and metabolic research, where accurate quantification of endogenous ethylmalonic acid is crucial for the diagnosis and monitoring of certain inborn errors of metabolism.
Ethylmalonic acid itself is a dicarboxylic acid that can accumulate in the body due to genetic metabolic disorders, most notably Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][3] Therefore, the ability to precisely measure its levels in biological fluids is of paramount importance.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound and Ethylmalonic acid
| Property | This compound | Ethylmalonic acid |
| Synonyms | ETHYL-D5-MALONIC ACID | 2-ethylpropanedioic acid, α-Carboxybutyric acid |
| CAS Number | 66311-22-6[4] | 601-75-2[5] |
| Molecular Formula | C₅H₃D₅O₄[4] | C₅H₈O₄[5] |
| Molecular Weight | 137.15 g/mol [4] | 132.11 g/mol [5] |
| Appearance | White to off-white solid[4] | Solid[6] |
| Melting Point | Not available | 112-114 °C[5][6] |
| Solubility | Not available | Soluble in water, methanol, and ethanol[7][8] |
| pKa | Not available | pK₁: 2.90, pK₂: 5.55[8] |
Role in Metabolic Pathways and Disease
Ethylmalonic acid is an intermediate in the metabolism of fatty acids and certain amino acids.[9][10] Its accumulation is a key biomarker for several metabolic disorders.
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
SCAD deficiency is an autosomal recessive disorder that affects the breakdown of short-chain fatty acids.[11] The enzyme SCAD is responsible for the first step in the mitochondrial beta-oxidation of these fatty acids.[12] A deficiency in this enzyme leads to the accumulation of its substrates, which are then shunted into alternative metabolic pathways, resulting in the increased production and excretion of ethylmalonic acid.[12][13]
Ethylmalonic Encephalopathy (EE)
Ethylmalonic Encephalopathy is a severe, infantile metabolic disorder caused by mutations in the ETHE1 gene.[2][3] The ETHE1 protein is a mitochondrial sulfur dioxygenase involved in the detoxification of hydrogen sulfide (H₂S).[3][14] In EE, the dysfunctional ETHE1 enzyme leads to the accumulation of toxic levels of H₂S.[14][15] This, in turn, is thought to inhibit the activity of other mitochondrial enzymes, including SCAD, leading to a secondary accumulation of ethylmalonic acid.[14] The pathophysiology of EE is complex, involving bioenergetic dysfunction, oxidative stress, and mitochondrial permeability transition.[15]
Below is a diagram illustrating the simplified metabolic context of ethylmalonic acid accumulation in these disorders.
Caption: Simplified metabolic pathways leading to ethylmalonic acid accumulation.
Experimental Protocols: Use as an Internal Standard
The primary application of this compound is as an internal standard in quantitative analytical methods. Its chemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer.
General Workflow for Quantitative Analysis
The use of a deuterated internal standard is a cornerstone of accurate quantification in mass spectrometry. The workflow ensures that any variability introduced during the analytical process is accounted for, leading to reliable results.
Caption: General workflow for using this compound as an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is a widely used technique for the analysis of organic acids in biological fluids. Derivatization is often employed to improve chromatographic retention and ionization efficiency.
Objective: To quantify ethylmalonic acid in human plasma or urine.
Materials:
-
This compound (internal standard)
-
Ethylmalonic acid (for calibration standards)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
-
Biological matrix (plasma, urine)
-
Centrifuge, vortex mixer, LC-MS system
Protocol:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ACN in water).
-
Prepare a series of calibration standards of non-labeled ethylmalonic acid in the same solvent.
-
-
Sample Preparation and Derivatization:
-
To a 50 µL aliquot of plasma or urine, add 5 µL of the this compound internal standard solution.
-
Add 150 µL of ACN to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a solution containing 3-NPH, EDC, and pyridine in ACN/water.
-
Incubate the mixture at 40°C for 30 minutes to allow for the derivatization reaction to complete.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform detection using a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions for both derivatized ethylmalonic acid and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of ethylmalonic acid in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is necessary to increase the volatility of dicarboxylic acids like ethylmalonic acid.
Objective: To quantify ethylmalonic acid in human urine.
Materials:
-
This compound (internal standard)
-
Ethylmalonic acid (for calibration standards)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Pyridine
-
Urine samples
-
Centrifuge, vortex mixer, GC-MS system
Protocol:
-
Preparation of Standards and Internal Standard:
-
Prepare stock solutions of this compound and non-labeled ethylmalonic acid in a suitable solvent like ethyl acetate.
-
-
Sample Preparation and Derivatization:
-
To a 100 µL aliquot of urine, add 10 µL of the this compound internal standard solution.
-
Lyophilize the sample to complete dryness.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the trimethylsilylation reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature-programmed oven to separate the analytes.
-
Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic ions of the trimethylsilyl derivatives of ethylmalonic acid and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
-
Calculate the concentration of ethylmalonic acid in the urine samples based on their peak area ratios and the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers and clinicians in the field of metabolic disorders. Its use as an internal standard enables the accurate and precise quantification of endogenous ethylmalonic acid, which is critical for the diagnosis, monitoring, and study of conditions such as SCAD deficiency and Ethylmalonic Encephalopathy. The methodologies outlined in this guide provide a framework for the reliable application of this compound in a research or clinical laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medlink.com [medlink.com]
- 3. Ethylmalonic encephalopathy: MedlinePlus Genetics [medlineplus.gov]
- 4. ETHYL-D5-MALONIC ACID | 66311-22-6 [amp.chemicalbook.com]
- 5. Ethylmalonic acid 97 601-75-2 [sigmaaldrich.com]
- 6. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethylmalonic acid, 97+% | Fisher Scientific [fishersci.ca]
- 8. ETHYLMALONIC ACID | 601-75-2 [chemicalbook.com]
- 9. Ethylmalonic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Ethylmalonic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Short-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 12. SCADD (short chain acyl-CoA dehydrogenase deficiency) – newbornscreening.info [newbornscreening.info]
- 13. dshs.texas.gov [dshs.texas.gov]
- 14. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ethylmalonic acid-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethylmalonic acid-d5, a deuterated analog of ethylmalonic acid. This document consolidates key data, experimental protocols, and relevant biological pathways to support its application in research and drug development.
Quantitative Data
The physical and chemical properties of this compound are summarized below. These specifications are compiled from various suppliers and should be considered as typical values. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.
Table 1: General Specifications
| Parameter | Value | Reference |
| Chemical Formula | C₅D₅H₃O₄ | [1] |
| Molecular Weight | 137.15 g/mol | [2] |
| CAS Number | 66311-22-6 | [1][3] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Melting Point | 109 - 114 °C (for unlabeled compound) | [5] |
| Solubility | Soluble in Ethanol and DMSO (≥10 mg/ml) | [6] |
| Storage | -20°C for long-term storage | [6] |
| Stability | ≥ 4 years when stored properly | [6] |
Table 2: Analytical Specifications
| Parameter | Value | Reference |
| Chemical Purity | ≥98% | [6] |
| Isotopic Enrichment | 98 atom % D | [2] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [6] |
Biological Significance and Applications
Ethylmalonic acid is a dicarboxylic acid that accumulates in certain metabolic disorders, such as Short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy.[7][8] Chronically high levels of this organic acid can lead to neurological and muscular symptoms.[9] The deuterated form, this compound, serves as a valuable internal standard for the accurate quantification of ethylmalonic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][10]
Research indicates that ethylmalonic acid can disrupt mitochondrial energy metabolism.[10] It has been shown to synergistically induce the mitochondrial permeability transition with Ca²⁺, inhibit mitochondrial creatine kinase (Mi-CK), and promote oxidative stress.[8][10][11][12]
Experimental Protocols
The following are summaries of experimental methodologies that can be employed to study the effects of ethylmalonic acid.
Quantification of Ethylmalonic Acid in Biological Fluids
This compound is intended for use as an internal standard for the quantification of ethylmalonic acid by GC- or LC-MS.[6]
-
Sample Preparation: Biological samples (e.g., urine, blood) are prepared according to standard protocols for organic acid analysis.
-
Internal Standard Spiking: A known amount of this compound is added to the sample prior to extraction.
-
Extraction: Organic acids are extracted from the sample matrix.
-
Derivatization: Samples are derivatized to enhance volatility for GC-MS analysis.
-
GC-MS or LC-MS Analysis: The prepared samples are injected into the GC-MS or LC-MS system. The concentration of endogenous ethylmalonic acid is determined by comparing its peak area to that of the this compound internal standard.
In Vitro Assessment of Mitochondrial Permeability Transition
This protocol is based on studies investigating the effect of ethylmalonic acid on isolated brain mitochondria.[11]
-
Mitochondrial Isolation: Mitochondria are isolated from rat brain tissue by differential centrifugation.
-
Mitochondrial Swelling Assay: Mitochondrial swelling, an indicator of the opening of the mitochondrial permeability transition pore, is measured spectrophotometrically as a decrease in absorbance at 540 nm. Isolated mitochondria are incubated in a buffer containing a respiratory substrate (e.g., succinate) and varying concentrations of ethylmalonic acid and Ca²⁺.
-
Membrane Potential Measurement: Changes in mitochondrial membrane potential can be monitored using a fluorescent probe, such as safranine O.
-
Calcium Retention Capacity: The ability of mitochondria to take up and retain calcium is measured using a calcium-sensitive fluorescent dye, such as Calcium Green 5N.
In Vitro Creatine Kinase Activity Assay
This protocol is adapted from research on the inhibitory effects of ethylmalonic acid on creatine kinase activity in rat cerebral cortex.[8]
-
Tissue Preparation: Cerebral cortex from rats is homogenized, and mitochondrial and cytosolic fractions are separated by centrifugation.
-
Enzyme Activity Measurement: Creatine kinase activity is determined spectrophotometrically by measuring the rate of NADPH formation at 340 nm in a coupled enzyme assay.
-
Inhibition Studies: The assay is performed in the presence and absence of varying concentrations of ethylmalonic acid (e.g., 0.5 to 2.5 mM) to determine its inhibitory effect on mitochondrial and cytosolic creatine kinase isoforms.[8]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of ethylmalonic acid-induced mitochondrial dysfunction and a typical workflow for its use as an internal standard.
Caption: Mechanism of Ethylmalonic Acid-Induced Mitochondrial Dysfunction.
Caption: Workflow for Quantification using this compound.
References
- 1. Ethyl-d5-malonic Acid | CDN-D-5146-0.01G | LGC Standards [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. ETHYL-D5-MALONIC ACID | 66311-22-6 [amp.chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]
- 8. Ethylmalonic acid inhibits mitochondrial creatine kinase activity from cerebral cortex of young rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of in vivo administration of ethylmalonic acid on energy metabolism in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ethylmalonic acid induces permeability transition in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promotion of lipid and protein oxidative damage in rat brain by ethylmalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purity of Ethylmalonic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Ethylmalonic acid-d5 (EMA-d5). This deuterated analog of ethylmalonic acid is a critical internal standard for mass spectrometry-based quantitative analysis in metabolic research, particularly in studies of genetic metabolic disorders such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy.
Synthesis of this compound
The synthesis of this compound is achieved through a malonic ester synthesis, a robust and well-established method for the preparation of substituted carboxylic acids. The overall synthetic pathway involves two key steps: the alkylation of diethyl malonate with a deuterated ethylating agent, followed by hydrolysis of the resulting diethyl ester.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl-d5 iodide (or Ethyl-d5 bromide)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride solution
Procedure:
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred sodium ethoxide solution, add diethyl malonate dropwise at room temperature. The formation of the sodium salt of diethyl malonate, a white precipitate, may be observed.
-
Heat the mixture to reflux to ensure complete formation of the enolate.
-
Add Ethyl-d5 iodide (or bromide) dropwise to the refluxing mixture over a period of 30-60 minutes.
-
Continue to reflux the reaction mixture for a minimum of 12 hours to ensure complete alkylation.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Diethyl Ethylmalonate-d5.
Step 2: Hydrolysis and Decarboxylation
-
To the crude Diethyl Ethylmalonate-d5, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-18 hours. This process hydrolyzes the ester groups and subsequently decarboxylates the resulting malonic acid derivative.
-
After cooling to room temperature, saturate the aqueous solution with sodium chloride to decrease the solubility of the product.
-
Extract the aqueous layer with diethyl ether (3-5x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude this compound as a solid or viscous oil.
Purification of this compound
The primary method for the purification of dicarboxylic acids like this compound is recrystallization.
Diagram of the Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, toluene, or a mixture of ethyl acetate and hexanes)
-
Activated carbon (optional)
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to dissolve the crude product completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution briefly boiled to remove colored impurities.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Purity and Isotopic Enrichment Analysis
The chemical and isotopic purity of the synthesized this compound must be rigorously assessed. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed.
Chemical Purity Assessment
Chemical purity is determined to ensure the absence of non-deuterated ethylmalonic acid and other reaction byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is typically derivatized (e.g., trimethylsilylation) to increase its volatility. The GC retention time is compared to an authentic, non-deuterated standard of ethylmalonic acid. The mass spectrum will confirm the identity of the product. The purity is determined by the relative area of the product peak in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of signals corresponding to the ethyl group protons in the non-deuterated compound confirms high isotopic enrichment. Any residual proton signals in the ethyl group region can be used to estimate the level of non-deuterated impurity.
-
¹³C NMR: The ¹³C spectrum should be consistent with the structure of ethylmalonic acid.
-
Isotopic Enrichment Determination
Isotopic enrichment is a measure of the percentage of deuterium incorporated into the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic distribution.[1] The mass spectrum of the molecular ion (or a suitable fragment ion) will show a cluster of peaks corresponding to different isotopologues (molecules with different numbers of deuterium atoms). The relative intensities of these peaks are used to calculate the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
²H NMR: A deuterium NMR spectrum will show signals for the deuterium atoms in the ethyl group, confirming their presence and location.
-
Quantitative ¹H NMR: By comparing the integral of a residual proton signal in the deuterated position to the integral of a proton signal at a non-deuterated position (if available) or to an internal standard, the isotopic enrichment can be calculated.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and analysis of this compound.
Table 1: Synthesis and Purification Data
| Parameter | Expected Value |
| Synthesis | |
| Theoretical Yield | Dependent on starting material quantities |
| Actual Yield | 60-80% (typical for malonic ester synthesis) |
| Purification | |
| Recovery from Recrystallization | > 85% |
| Melting Point | 111-115 °C (for non-deuterated) |
Table 2: Purity and Isotopic Enrichment Data
| Analytical Method | Parameter | Specification |
| GC-MS | Chemical Purity | ≥ 98% |
| Mass Spectrometry | Isotopic Enrichment (d5) | ≥ 98% |
| Isotopic Distribution | d5 as the major isotopologue | |
| ¹H NMR | Conformation to Structure | Corresponds to Ethylmalonic acid |
| Residual Protons at d5 positions | ≤ 2% | |
| ²H NMR | Deuterium Signal | Confirms presence and location of D |
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols. All work with hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Ethylmalonic acid-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethylmalonic acid-d5, a deuterated analog of ethylmalonic acid. It is intended to serve as a core resource for researchers and professionals involved in metabolic studies, clinical diagnostics, and drug development. This document outlines its chemical properties, its role in metabolic pathways, and detailed protocols for its use as an internal standard in quantitative analysis.
Core Data Presentation
For ease of reference and comparison, the key quantitative data for this compound and its unlabeled counterpart are summarized below.
| Property | This compound | Ethylmalonic Acid |
| CAS Number | 66311-22-6 | 601-75-2 |
| Molecular Formula | C5H3D5O4 | C5H8O4 |
| Molecular Weight | 137.15 g/mol | 132.11 g/mol |
| Appearance | White to off-white solid | Solid |
Metabolic Significance and the Ethylmalonyl-CoA Pathway
Ethylmalonic acid is a dicarboxylic acid that serves as a key biomarker in certain inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE). In these conditions, elevated levels of ethylmalonic acid are observed in bodily fluids. The accumulation of this metabolite is linked to dysfunction in the catabolism of short-chain fatty acids and certain amino acids.
The Ethylmalonyl-CoA pathway is a central metabolic route for the assimilation of C2 compounds (like acetyl-CoA) in various bacteria, serving as an alternative to the glyoxylate cycle.[1][2] This pathway is crucial for the synthesis of essential C4 and C5 dicarboxylic acids. A key reaction in this pathway is the reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA.[1][2] In mammalian systems, ethylmalonyl-CoA can be formed as a side-product by acetyl-CoA and propionyl-CoA carboxylases and is subsequently decarboxylated by a specific enzyme, ECHDC1. A deficiency in this "metabolite proofreading" enzyme can lead to an accumulation of ethylmalonic acid.[3]
Experimental Protocols: Quantitative Analysis using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of ethylmalonic acid in biological samples using stable isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it accounts for variability during sample preparation, chromatography, and ionization.[4] The following protocol is a comprehensive guide for the analysis of ethylmalonic acid in plasma or urine using LC-MS/MS.
Materials and Reagents
-
This compound
-
Ethylmalonic Acid (for calibration standards)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl)
-
n-Butanol
-
Solid-phase extraction (SPE) cartridges (e.g., strong anion-exchange)
-
Biological matrix (plasma or urine) from a healthy donor for calibration standards and quality controls.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of unlabeled Ethylmalonic Acid in methanol.
-
-
Working Internal Standard Solution (e.g., 10 µg/mL):
-
Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 10 µg/mL.
-
-
Calibration Standards and Quality Controls:
-
Prepare a series of working solutions of unlabeled Ethylmalonic Acid by serial dilution of the stock solution.
-
Spike the appropriate volume of each working solution into the biological matrix to create calibration standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Prepare quality control samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation
This protocol is adapted from established methods for similar organic acids.[5][6]
-
Aliquoting: To 100 µL of plasma or urine sample, calibrator, or quality control, add a precise volume of the working internal standard solution (e.g., 10 µL of 10 µg/mL this compound).
-
Protein Precipitation (for plasma): Add 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Solid-Phase Extraction (optional but recommended for cleaner samples):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step or the diluted urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the organic acids with an appropriate solvent (e.g., 5% formic acid in acetonitrile).
-
-
Derivatization (optional, can improve chromatographic properties):
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethylmalonic Acid: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for both the endogenous ethylmalonic acid and the internal standard, this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ethylmalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
This comprehensive guide provides the essential information and a robust starting point for the utilization of this compound in a research or clinical setting. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and reliable results.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
An In-depth Technical Guide to the Isotopic Labeling and Stability of Ethylmalonic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethylmalonic acid-d5, a deuterated form of the endogenous metabolite ethylmalonic acid. This document details its isotopic labeling, stability profile under various stress conditions, and its relevance in metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the application of this compound as an internal standard and in metabolic research.
Introduction to this compound
Ethylmalonic acid is a dicarboxylic acid that serves as a biomarker for several inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1] Its deuterated isotopologue, this compound, is a crucial tool in clinical diagnostics and metabolic research, primarily utilized as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices by mass spectrometry.[2] The five deuterium atoms on the ethyl group provide a distinct mass shift, facilitating precise measurement without significantly altering the molecule's chemical properties.
Isotopic Labeling and Synthesis
The synthesis of this compound is typically achieved through the alkylation of a malonic ester derivative with a deuterated ethylating agent. A common and effective strategy involves the use of diethyl malonate and a deuterated ethyl halide.
Physicochemical Properties
| Property | Ethylmalonic Acid | This compound |
| Molecular Formula | C₅H₈O₄ | C₅H₃D₅O₄ |
| Molecular Weight | 132.11 g/mol [3] | 137.14 g/mol |
| Appearance | Solid[3] | Solid |
| Melting Point | 112-114 °C[3] | Not Reported |
| Solubility | Soluble in water[1] | Expected to be soluble in water |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Ethyl-d5 iodide
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium hydroxide (NaOH)
Procedure:
-
Formation of the Enolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 1 hour to ensure the complete formation of the sodium salt of diethyl malonate.
-
Alkylation: Add Ethyl-d5 iodide to the reaction mixture. The reaction is then heated to reflux and maintained for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction: After the reaction is complete, the ethanol is removed under reduced pressure. The resulting residue is dissolved in water and extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
Hydrolysis: The crude diethyl ethyl(d5)malonate is then hydrolyzed to the dicarboxylic acid. This is achieved by refluxing with a solution of sodium hydroxide in water.
-
Acidification and Isolation: After hydrolysis, the reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic. The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Workflow Diagram:
Stability of this compound
The stability of a deuterated internal standard is paramount for its reliable use in quantitative assays. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify the likely degradation pathways.[4]
Quantitative Stability Data (Illustrative Example):
The following table presents illustrative data from a forced degradation study on a related dicarboxylic acid, as specific data for this compound is not publicly available. This data demonstrates the expected stability profile.
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Major Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 24 | ~5% | Hydrolysis products |
| Basic Hydrolysis | 1 M NaOH | 24 | ~15% | Decarboxylation products |
| Oxidative | 3% H₂O₂ | 24 | ~10% | Oxidized derivatives |
| Thermal | 60 °C | 48 | < 2% | Minimal degradation |
| Photolytic | UV light (254 nm) | 24 | < 1% | Photostable |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
Materials:
-
This compound
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂) to a final concentration suitable for HPLC analysis. A control sample is prepared by diluting the stock solution with the mobile phase.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate the samples with 1 M HCl and 1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Oxidation: Incubate the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 60 °C) for 48 hours. Dissolve in the mobile phase before analysis.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stressed sample, neutralize if necessary, and analyze by a validated stability-indicating HPLC-UV/MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products. The mass spectrometer is used to elucidate the structures of the degradation products.
Workflow for Stability Indicating Method Development:
Metabolic Pathways Involving Ethylmalonic Acid
Elevated levels of ethylmalonic acid are a hallmark of certain metabolic disorders. Understanding the metabolic pathways in which it is involved is crucial for diagnostics and therapeutic development.
Formation of Ethylmalonic Acid from Butyryl-CoA
In conditions such as SCAD deficiency, the normal β-oxidation of short-chain fatty acids is impaired. This leads to an accumulation of butyryl-CoA, which can be alternatively carboxylated by propionyl-CoA carboxylase to form ethylmalonyl-CoA. Subsequent hydrolysis yields ethylmalonic acid.
Metabolic Pathway Diagram:
ETHE1 and the Sulfide Oxidation Pathway
Ethylmalonic Encephalopathy is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[5] This enzyme is critical for the detoxification of hydrogen sulfide (H₂S). A deficiency in ETHE1 leads to the accumulation of H₂S, which in turn inhibits SCAD, leading to the accumulation of butyryl-CoA and consequently ethylmalonic acid.[5]
Sulfide Oxidation Pathway Diagram:
Conclusion
This compound is an indispensable tool for the accurate diagnosis and monitoring of metabolic disorders characterized by the accumulation of ethylmalonic acid. A thorough understanding of its synthesis, stability, and the metabolic pathways it is associated with is essential for its effective application in research and clinical settings. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in their work with this important isotopically labeled compound. Further studies to generate specific quantitative stability data for this compound will be beneficial for the scientific community.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ethylmalonic Acid-d5 as a Biomarker for Inborn Errors of Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that disrupt normal metabolic pathways. Early and accurate diagnosis is paramount to initiating effective treatment and mitigating long-term complications. Ethylmalonic acid (EMA) is a key biomarker that accumulates in several IEMs, most notably Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. The use of a stable isotope-labeled internal standard, ethylmalonic acid-d5 (EMA-d5), in conjunction with tandem mass spectrometry (LC-MS/MS), provides a robust and highly specific method for the quantitative analysis of EMA in biological fluids. This technical guide provides an in-depth overview of the metabolic pathways leading to EMA accumulation, a detailed experimental protocol for its quantification using EMA-d5, and a summary of the clinical utility of this biomarker in the diagnosis and monitoring of relevant IEMs.
Introduction to Ethylmalonic Acid and Inborn Errors of Metabolism
Ethylmalonic acid is a dicarboxylic acid that is normally present in trace amounts in the body.[1][2] Its accumulation in urine and blood is indicative of a metabolic block, often related to mitochondrial dysfunction.[1][2] Chronically elevated levels of EMA can be toxic, contributing to the neurological and other systemic symptoms seen in associated disorders.[1][2] Two of the most well-characterized IEMs associated with elevated EMA are Ethylmalonic Encephalopathy and SCAD deficiency.
Ethylmalonic Encephalopathy (EE) is a rare, autosomal recessive disorder caused by mutations in the ETHE1 gene.[3][4] This gene encodes a mitochondrial sulfur dioxygenase involved in the detoxification of hydrogen sulfide (H₂S).[3][4][5][6] Deficiency of the ETHE1 enzyme leads to the accumulation of H₂S, which in turn inhibits other crucial enzymes, including Short-Chain Acyl-CoA Dehydrogenase (SCAD) and cytochrome c oxidase.[7] The clinical presentation of EE is severe and includes progressive encephalopathy, developmental delay, seizures, petechial purpura, and chronic diarrhea.[3]
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency is another autosomal recessive disorder, caused by mutations in the ACADS gene.[8][9][10] The SCAD enzyme catalyzes the first step in the mitochondrial beta-oxidation of short-chain fatty acids.[8] A deficiency in this enzyme leads to the accumulation of its substrate, butyryl-CoA, which is then shunted into an alternative metabolic pathway resulting in the formation of EMA.[8] The clinical phenotype of SCAD deficiency is highly variable, ranging from asymptomatic to individuals presenting with metabolic crises, muscle weakness, and developmental delay.[10][11]
Metabolic Pathways Leading to Ethylmalonic Acid Accumulation
The elevation of ethylmalonic acid in EE and SCAD deficiency stems from disruptions in different primary metabolic pathways that ultimately converge on the accumulation of butyryl-CoA.
ETHE1 Deficiency and Hydrogen Sulfide Toxicity
In a healthy individual, the ETHE1 enzyme plays a critical role in the mitochondrial detoxification of hydrogen sulfide (H₂S), a signaling molecule that is toxic at high concentrations.[4][5][6] H₂S is converted to thiosulfate and then to sulfite, which is further oxidized to sulfate and excreted.[7]
In Ethylmalonic Encephalopathy, mutations in the ETHE1 gene lead to a dysfunctional sulfur dioxygenase.[3] This results in the accumulation of H₂S in the mitochondria.[5][7] High levels of H₂S have an inhibitory effect on several mitochondrial enzymes, including Short-Chain Acyl-CoA Dehydrogenase (SCAD).[7] This secondary inhibition of SCAD leads to the accumulation of butyryl-CoA and its subsequent conversion to ethylmalonic acid.
Primary SCAD Deficiency
In SCAD deficiency, mutations in the ACADS gene directly impair the function of the SCAD enzyme.[8][10] This enzyme is responsible for the dehydrogenation of butyryl-CoA to crotonyl-CoA, a key step in the beta-oxidation of short-chain fatty acids.[8] With a dysfunctional SCAD enzyme, butyryl-CoA accumulates in the mitochondria. The excess butyryl-CoA is then diverted to an alternative metabolic route where it is carboxylated to form ethylmalonyl-CoA, which is subsequently hydrolyzed to ethylmalonic acid.
Quantitative Analysis of Ethylmalonic Acid using EMA-d5 and LC-MS/MS
The gold standard for the accurate quantification of ethylmalonic acid in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. This compound, in which five hydrogen atoms are replaced with deuterium, serves as the ideal internal standard. It is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous EMA by the mass spectrometer, enabling precise and accurate quantification.
Experimental Protocol: Quantification of Urinary Ethylmalonic Acid
This protocol is a representative method for the analysis of ethylmalonic acid in urine. Similar principles can be applied to other biological matrices such as plasma or dried blood spots, with appropriate modifications to the sample preparation steps.
3.1.1. Materials and Reagents
-
Ethylmalonic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Urine samples (patient and control)
3.1.2. Sample Preparation
-
Urine Collection: Collect a random urine sample in a sterile container. Samples can be stored at -20°C or below until analysis.
-
Internal Standard Spiking: To 100 µL of urine, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity, e.g., 10 µg/mL).
-
Derivatization (Butylation): To enhance chromatographic retention and ionization efficiency, derivatization to butyl esters is performed. Add 200 µL of 3 M HCl in n-butanol.
-
Incubation: Cap the vials tightly and incubate at 65°C for 45 minutes.
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate EMA from other urinary components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3.1.4. Mass Spectrometry Parameters (MRM Transitions)
The specific mass transitions for the butylated derivatives of ethylmalonic acid and its d5-labeled internal standard need to be optimized on the specific instrument. The following are representative transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Ethylmalonic acid-dibutyl ester | To be determined | To be determined |
| This compound-dibutyl ester | To be determined | To be determined |
Note: The exact m/z values will depend on the derivatization and ionization. For butylated EMA (C₁₃H₂₄O₄), the protonated molecule [M+H]⁺ would be approximately 245.17. For EMA-d5, it would be approximately 250.20. Fragmentation would likely involve the loss of butene or butanol.
Data Analysis and Interpretation
The concentration of ethylmalonic acid in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ethylmalonic acid. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Quantitative Data and Clinical Significance
The concentration of ethylmalonic acid and other related biomarkers is significantly elevated in individuals with Ethylmalonic Encephalopathy and can also be increased in SCAD deficiency. The following tables summarize typical quantitative findings.
Table 1: Urinary Ethylmalonic Acid Levels in Inborn Errors of Metabolism
| Condition | Urinary Ethylmalonic Acid (mmol/mol creatinine) | Reference |
| Normal | < 8.4 | [3] |
| Ethylmalonic Encephalopathy | 46 (mild) - 730 | [3][12] |
| SCAD Deficiency | Often elevated, but can be normal | [5] |
Table 2: Plasma Acylcarnitine Profile in Ethylmalonic Encephalopathy
| Analyte | Typical Value (µmol/L) | Normal Range (µmol/L) | Reference |
| Butyrylcarnitine (C4) | 0.79 - 1.95 | < 0.9 | [12][13] |
| Isovalerylcarnitine (C5) | 0.29 - 0.71 | < 0.3 | [12][13] |
Note: Values can vary depending on the severity of the disease, metabolic state (e.g., fasting, illness), and individual patient.
The quantitative analysis of ethylmalonic acid, in conjunction with the acylcarnitine profile and clinical presentation, is crucial for the differential diagnosis of these disorders. In Ethylmalonic Encephalopathy, the elevation of EMA is typically persistent and significant, accompanied by elevated C4 and C5 acylcarnitines and often lactic acidosis.[3] In SCAD deficiency, the biochemical abnormalities may be less pronounced and can be intermittent, often only appearing during periods of metabolic stress.[5]
Conclusion
Ethylmalonic acid is a critical biomarker for the diagnosis of several inborn errors of metabolism, particularly Ethylmalonic Encephalopathy and SCAD deficiency. The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate and precise method for its quantification in biological fluids. This in-depth technical guide has provided a comprehensive overview of the underlying metabolic pathways, a detailed experimental protocol for the analysis of EMA, and a summary of the quantitative data that is essential for the clinical interpretation of results. The continued application and refinement of these analytical techniques are vital for the early diagnosis and management of patients with these rare and complex metabolic disorders, ultimately improving patient outcomes and informing the development of novel therapeutic strategies.
References
- 1. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylmalonic acid [webbook.nist.gov]
- 3. uniprot.org [uniprot.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Metabolic Paradigm for Hydrogen Sulfide Signaling via Electron Transport Chain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered Sulfide (H2S) Metabolism in Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Butyryl-CoA - Wikipedia [en.wikipedia.org]
- 10. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of precision and accuracy is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies for leveraging deuterated internal standards. As a cornerstone of analytical rigor, these stable isotope-labeled compounds are indispensable for generating high-quality, defensible data in research and regulated environments.
Core Principles of Deuterated Standards in Mass Spectrometry
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, the stable, non-radioactive heavy isotope of hydrogen. This subtle modification increases the molecular weight, allowing the standard to be differentiated from the endogenous analyte by a mass spectrometer. However, the physicochemical properties of the deuterated standard remain nearly identical to the analyte of interest.[1][2] This near-identical behavior is the key to their utility, enabling them to serve as a reliable proxy to correct for variability throughout the analytical workflow.[1][3]
The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[4] A known and constant amount of the deuterated standard is added to every sample, calibrator, and quality control sample at the earliest stage of preparation.[1] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to various sources of error.[1]
Advantages of Employing Deuterated Standards
The use of deuterated internal standards offers significant advantages in quantitative analysis, leading to enhanced data quality and reliability.[3][5]
-
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex mixtures that can cause ion suppression or enhancement of the analyte signal.[4] Because deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for accurate correction.[2]
-
Compensation for Sample Preparation Variability: Losses during sample extraction, cleanup, and reconstitution are mirrored by the deuterated standard. By using the peak area ratio, these variations are effectively normalized.
-
Improved Accuracy and Precision: The use of deuterated standards significantly improves the accuracy and precision of quantitative assays by correcting for both systematic and random errors.[5]
-
Regulatory Acceptance: Regulatory bodies such as the FDA and EMA recognize the use of stable isotope-labeled internal standards as a best practice for bioanalytical method validation.[2][4]
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards over non-deuterated (analog) internal standards is evident in the improved accuracy and precision of analytical methods. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Accuracy and Precision for the Quantification of Kahalalide F
| Performance Metric | Analog Internal Standard | Deuterated (D8) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Mean Bias (%) | 8.6 | 7.6 |
| Data sourced from a study on the LC-MS/MS assay of the anticancer agent kahalalide F.[6] |
Table 2: Comparison of Method Performance for the Quantification of Everolimus
| Performance Metric | 32-desmethoxyrapamycin (Analog IS) | Everolimus-d4 (Deuterated IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery (%) | 98.3 - 108.1 | 98.3 - 108.1 |
| Total Coefficient of Variation (%) | 4.3 - 7.2 | 4.3 - 7.2 |
| Slope (vs. independent LC-MS/MS method) | 0.83 | 0.95 |
| This study concluded that while both internal standards were acceptable, the deuterated standard offered a more favorable comparison.[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful implementation of deuterated standards in quantitative mass spectrometry.
General Bioanalytical Method Validation Protocol using a Deuterated Internal Standard
This protocol outlines the key steps for validating a bioanalytical method for the quantification of a drug in human plasma.
1. Materials and Reagents:
-
Analytically pure reference standards of the drug and its deuterated analog.
-
Blank human plasma from at least six different sources.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Acid or buffer for mobile phase modification (e.g., formic acid, ammonium acetate).
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the drug and the deuterated internal standard in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the deuterated internal standard at a concentration that provides an adequate response in the mass spectrometer.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 200 µL of the deuterated internal standard working solution in acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation and co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and monitor at least two transitions for the analyte and one for the deuterated internal standard.
-
5. Data Processing and Quantification:
-
Integrate the peak areas of the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethylmalonic Acid and Ethylmalonic Acid-d5 for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of ethylmalonic acid and its deuterated analog, ethylmalonic acid-d5, with a focus on their core properties, analytical methodologies, and roles in metabolic pathways. This document is intended for researchers, scientists, and professionals involved in drug development who are investigating metabolic disorders and related therapeutic interventions.
Core Concepts: Ethylmalonic Acid and Its Deuterated Analog
Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a human metabolite.[1] Its accumulation in the body is a key biomarker for certain inborn errors of metabolism, most notably ethylmalonic encephalopathy (EE).[2][3] this compound is a stable isotope-labeled version of EMA, where five hydrogen atoms have been replaced with deuterium. This deuterated form is crucial as an internal standard in quantitative analytical methods, such as mass spectrometry, allowing for precise and accurate measurement of EMA levels in biological samples.[4]
Physicochemical Properties
A comparative summary of the key physicochemical properties of ethylmalonic acid and this compound is presented below. The properties of the deuterated form are largely inferred from its non-deuterated counterpart, as specific experimental data for the deuterated compound is limited. The primary difference lies in the molecular weight due to the presence of deuterium atoms.
| Property | Ethylmalonic Acid | This compound |
| Molecular Formula | C5H8O4[5] | C5H3D5O4 |
| Molecular Weight | 132.11 g/mol [5] | Approx. 137.14 g/mol |
| CAS Number | 601-75-2[5] | 66311-22-6[4] |
| Melting Point | 112-114 °C[5] | Expected to be very similar to the non-deuterated form |
| Boiling Point | 322.2 °C[6] | Expected to be very similar to the non-deuterated form |
| Solubility | Soluble in water, ethanol, and DMSO.[7][8] | Expected to have similar solubility |
| Appearance | White solid[7] | Expected to be a white solid |
The Role of Ethylmalonic Acid in Metabolic Disease
The accumulation of ethylmalonic acid is a hallmark of ethylmalonic encephalopathy, a rare and severe autosomal recessive metabolic disorder.[2] This condition is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[9]
The ETHE1 Pathway and Hydrogen Sulfide Toxicity
The ETHE1 enzyme plays a critical role in the detoxification of hydrogen sulfide (H₂S), a toxic gas produced by gut bacteria and as a byproduct of cysteine metabolism.[9] In a healthy individual, ETHE1 catalyzes the oxidation of persulfides, which are derived from H₂S, to sulfite. This is a crucial step in the mitochondrial sulfide oxidation pathway.
In individuals with ETHE1 deficiency, this pathway is disrupted, leading to the accumulation of H₂S.[9] High levels of H₂S are cytotoxic and have several detrimental effects, including the inhibition of key mitochondrial enzymes such as cytochrome c oxidase (Complex IV of the electron transport chain).[10] This inhibition impairs cellular respiration and energy production, leading to the severe neurological and systemic symptoms observed in ethylmalonic encephalopathy. The accumulation of ethylmalonic acid itself is a secondary effect, resulting from H₂S-mediated inhibition of other metabolic enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Patient Mutations in Human Persulfide Dioxygenase (ETHE1) Involved in H2S Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylmalonic Acid | 601-75-2 | AAA60175 | Biosynth [biosynth.com]
- 7. Ethylmalonic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
Commercial Suppliers and Technical Guide for Ethylmalonic Acid-d5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and applications of Ethylmalonic acid-d5, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in metabolic research and clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals working in areas such as inborn errors of metabolism, mitochondrial dysfunction, and pharmacokinetic studies.
Introduction to Ethylmalonic Acid and its Deuterated Analog
Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a key biomarker for several metabolic disorders, most notably Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. In these conditions, impaired mitochondrial fatty acid oxidation leads to the accumulation of EMA in biological fluids. Accurate quantification of EMA is therefore critical for the diagnosis and monitoring of these diseases.
This compound is a stable isotope-labeled analog of EMA where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By co-eluting with the unlabeled analyte and exhibiting similar ionization properties, this compound allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.[1][2]
Commercial Suppliers of Deuterated Ethylmalonic Acid
Several chemical suppliers offer deuterated forms of Ethylmalonic acid for research purposes. The following table summarizes the key product specifications from prominent commercial vendors. Note that while some suppliers explicitly list this compound, others may offer different deuterated versions (e.g., d3) which can also serve as effective internal standards.
| Supplier | Product Name | CAS Number | Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Format | Storage |
| MedChemExpress | This compound | 66311-22-6 | C₅H₃D₅O₄ | Not specified | Not specified | 98.09% | Solid | -20°C (1 month), -80°C (6 months) |
| Cayman Chemical | Ethylmalonic Acid-d3 | 70907-93-6 | C₅H₅D₃O₄ | 135.1 | ≥99% deuterated forms (d1-d3) | ≥98% | Solid | -20°C |
| Simson Pharma | Stable Isotope Labeled Compounds | Varies | Varies | Varies | >98% isotopic enrichment | High Purity | Varies | Varies |
Note: Simson Pharma is a known supplier of a wide range of stable isotope-labeled compounds and offers custom synthesis services.[3][4][5][6] While a specific catalog entry for this compound was not found in the initial search, they are a potential source for this compound. Researchers are encouraged to inquire directly with the company for availability or custom synthesis options. Biosynth and Santa Cruz Biotechnology also offer a range of deuterated compounds and may be potential suppliers.[7][8][9][10][11]
Experimental Protocols
The use of this compound as an internal standard is central to its utility. Below are detailed methodologies for the quantitative analysis of Ethylmalonic acid in biological samples using GC-MS and LC-MS.
Quantitative Analysis of Ethylmalonic Acid in Urine by GC-MS
This protocol outlines a typical workflow for the analysis of urinary organic acids, including Ethylmalonic acid, using a deuterated internal standard.
Materials:
-
This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in a suitable solvent)
-
Urine samples
-
Internal standard for creatinine normalization (e.g., Creatinine-d3)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine, add a known amount of this compound internal standard and the creatinine internal standard.
-
Acidify the sample to pH 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.
-
Transfer the organic (upper) layer to a clean tube. Repeat the extraction twice more and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of the derivatization reagent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitor characteristic ions for both Ethylmalonic acid-TMS and this compound-TMS derivatives.
-
-
Quantitative Analysis of Ethylmalonic Acid in Plasma by LC-MS/MS
This protocol provides a workflow for the analysis of Ethylmalonic acid in plasma using a deuterated internal standard with LC-MS/MS, which often offers higher sensitivity and specificity.
Materials:
-
This compound internal standard solution (concentration to be optimized)
-
Plasma samples
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of this compound internal standard.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Ethylmalonic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Ethylmalonic acid and this compound.
-
-
Visualizations
Metabolic Pathway of Ethylmalonic Acid
The following diagram illustrates the metabolic origin of Ethylmalonic acid from the catabolism of branched-chain amino acids and short-chain fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope Labelled Compounds [simsonpharma.com]
- 3. Stable Isotope Labeled Compounds | Simson Pharma Limited [simsonpharma.com]
- 4. Buy Stable Isotope Labeled Products At Best Prices [simsonpharma.com]
- 5. Stable Isotope Labelled Products: A Key Resource in Modern Scientific Research [simsonpharma.com]
- 6. Complex Impurities Suppliers in India | Simson Pharma Limited [simsonpharma.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. Buy Reagents | Research Chemicals Products | Biosynth [biosynth.com]
Methodological & Application
Quantitative Analysis of Organic Acids Using Ethylmalonic Acid-d5 as an Internal Standard
Application Note and Protocol
Introduction
The quantitative analysis of organic acids in biological matrices is crucial for the diagnosis and monitoring of various inborn errors of metabolism, as well as for research in drug development and metabolic profiling. Organic acidurias are a group of disorders characterized by the accumulation of specific organic acids in bodily fluids such as urine and plasma.[1] Ethylmalonic acid is a key biomarker for several metabolic disorders, including Ethylmalonic Encephalopathy (EE) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[2][3] Accurate quantification of ethylmalonic acid and other organic acids is therefore of significant clinical and research importance.
Stable isotope dilution analysis using a deuterated internal standard, such as Ethylmalonic acid-d5, is the gold standard for quantitative mass spectrometry-based methods.[4] The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[5]
This document provides detailed protocols for the quantitative analysis of organic acids in urine and plasma using this compound as an internal standard, employing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance data for a validated LC-MS/MS method for the analysis of ethylmalonic acid and other relevant organic acids using stable isotope-labeled internal standards.[6]
Table 1: Linearity and Limits of Detection/Quantification [6]
| Analyte | Linear Range (μmol/L) | R² | LOD (μmol/L) | LOQ (μmol/L) |
| Ethylmalonic Acid | 0.5 - 100 | > 0.9935 | 0.15 | 0.5 |
| Methylmalonic Acid | 0.5 - 100 | > 0.9935 | 0.15 | 0.5 |
| Malonic Acid | 0.5 - 100 | > 0.9935 | 0.15 | 0.5 |
| Methylcitric Acid | 0.5 - 100 | > 0.9935 | 0.15 | 0.5 |
| Total Homocysteine | 2.5 - 500 | > 0.9935 | 0.75 | 2.5 |
Table 2: Precision and Accuracy (Recovery) [6]
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (Recovery %) |
| Ethylmalonic Acid | < 10.0 | < 10.0 | 94.57 - 109.60 |
| Methylmalonic Acid | < 10.0 | < 10.0 | 94.57 - 109.60 |
| Malonic Acid | < 10.0 | < 10.0 | 94.57 - 109.60 |
| Methylcitric Acid | < 10.0 | < 10.0 | 94.57 - 109.60 |
| Total Homocysteine | < 10.0 | < 10.0 | 94.57 - 109.60 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Organic Acids in Urine by GC-MS
This protocol describes the extraction and derivatization of organic acids from urine for subsequent analysis by GC-MS.
Materials:
-
Urine sample
-
This compound internal standard solution (100 µg/mL in methanol)
-
Hydrochloric acid (HCl), 5M
-
Sodium chloride (NaCl), solid
-
Ethyl acetate, HPLC grade
-
Diethyl ether, HPLC grade
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes (15 mL)
-
GC vials with inserts (250 µL)
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the tube, cap securely, and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with a second 5 mL aliquot of ethyl acetate and combine the organic layers.
-
A third extraction with 5 mL of diethyl ether can be performed to ensure complete recovery of all organic acids.[8] Combine this with the previous organic extracts.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Decant the dried extract into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 35-40°C).[9]
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial with a micro-insert.
-
Inject 1-2 µL of the sample into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Identify the peaks of interest based on their retention times and mass spectra by comparing them to a library of known organic acid TMS derivatives.
-
For quantification, create a calibration curve using known concentrations of the target organic acids spiked into a blank matrix and processed in the same manner.
-
Calculate the concentration of each analyte in the unknown samples by relating the peak area ratio of the analyte to the internal standard (this compound) to the calibration curve.
Protocol 2: Quantitative Analysis of Organic Acids in Plasma/Serum by LC-MS/MS
This protocol is adapted from a method for dried blood spots and is suitable for the analysis of organic acids in plasma or serum.[6]
Materials:
-
Plasma or serum sample
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a well of a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions for each target organic acid and for this compound.
-
-
Data Analysis:
-
Develop an MRM method with specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Integrate the peak areas for each MRM transition.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of the organic acids in the unknown samples from the calibration curve.
Visualizations
Caption: GC-MS workflow for organic acid analysis.
Caption: Simplified metabolic pathway of ethylmalonic acid.
References
- 1. medlink.com [medlink.com]
- 2. d-nb.info [d-nb.info]
- 3. ema.europa.eu [ema.europa.eu]
- 4. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 5. metbio.net [metbio.net]
- 6. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. erndim.org [erndim.org]
Application Note: Quantification of Ethylmalonic Acid in Human Plasma and Dried Blood Spots Using Ethylmalonic Acid-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ethylmalonic acid (EMA) is a key biomarker for the rare autosomal recessive metabolic disorder, Ethylmalonic Encephalopathy (EE). This severe condition is caused by mutations in the ETHE1 gene, leading to the accumulation of toxic levels of hydrogen sulfide. The resulting inhibition of key mitochondrial enzymes causes a characteristic increase in EMA in bodily fluids. Accurate and precise quantification of EMA is crucial for the early diagnosis and monitoring of this disorder, often as part of newborn screening programs.
This application note details a robust and sensitive method for the quantification of ethylmalonic acid in human plasma and dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Ethylmalonic acid-d5. The use of a deuterated internal standard is critical for correcting matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and reproducibility.[1]
Metabolic Pathway
In a healthy state, the mitochondrial enzyme ETHE1 sulfur dioxygenase plays a crucial role in the detoxification of hydrogen sulfide (H₂S). In Ethylmalonic Encephalopathy, mutations in the ETHE1 gene lead to a deficiency of this enzyme. This deficiency results in the accumulation of H₂S, which in turn inhibits short-chain acyl-CoA dehydrogenase (SCAD). The inhibition of SCAD disrupts the metabolism of short-chain fatty acids, leading to the accumulation of C4 and C5 acylcarnitines and a subsequent increase in the levels of ethylmalonic acid.
Experimental Protocols
This protocol is based on established methods for the analysis of small dicarboxylic acids in biological matrices.[2][3][4]
Sample Preparation
a) Plasma Samples
-
To 50 µL of plasma, add 50 µL of the internal standard working solution (this compound in water or a suitable buffer).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold protein precipitation solution (e.g., 0.5% formic acid in acetonitrile).
-
Vortex thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Proceed to the derivatization step.
b) Dried Blood Spot (DBS) Samples
-
Punch a 3 mm disc from the dried blood spot into a 96-well plate.
-
Add 100 µL of a methanol-based extraction solution containing the this compound internal standard.
-
Seal the plate and shake for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Proceed to the derivatization step.
Derivatization
Derivatization is performed to improve the chromatographic retention and ionization efficiency of the polar dicarboxylic acids.[2]
-
To the dried sample residue, add 50 µL of 3N HCl in n-butanol.
-
Seal the vial or plate and heat at 65°C for 15 minutes.
-
Cool the samples to room temperature.
-
Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
a) Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b) Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for the butyl-ester derivatives of EMA and EMA-d5. |
| Example Transitions (to be optimized) | EMA-dibutylester: Q1/Q3; EMA-d5-dibutylester: Q1/Q3 |
| Collision Energy | To be optimized for each transition. |
| Source Temperature | 500°C |
Experimental Workflow
Method Validation Data
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of ethylmalonic acid using a stable isotope-labeled internal standard.[5]
Table 1: Linearity
| Analyte | Matrix | Quantitative Range (ng/mL) | Correlation Coefficient (R²) |
| Ethylmalonic Acid | Plasma | 10 - 400 | > 0.995 |
| Ethylmalonic Acid | Urine | 200 - 10,000 | > 0.995 |
| Ethylmalonic Acid | Dried Blood Spots | Clinically relevant ranges | > 0.9935 |
Quantitative ranges in plasma and urine are based on a multiplexed assay.[2]
Table 2: Precision
| Analyte | Matrix | Concentration Level | Intra-day CV (%) | Inter-day CV (%) |
| Ethylmalonic Acid | Dried Blood Spots | Low QC | < 10.0 | < 10.0 |
| Ethylmalonic Acid | Dried Blood Spots | Medium QC | < 10.0 | < 10.0 |
| Ethylmalonic Acid | Dried Blood Spots | High QC | < 10.0 | < 10.0 |
Coefficient of Variations (CVs) for precision were consistently less than 10.0%.[5]
Table 3: Accuracy (Recovery)
| Analyte | Matrix | Concentration Level | Recovery (%) |
| Ethylmalonic Acid | Dried Blood Spots | Low QC | 94.57 - 109.60 |
| Ethylmalonic Acid | Dried Blood Spots | Medium QC | 94.57 - 109.60 |
| Ethylmalonic Acid | Dried Blood Spots | High QC | 94.57 - 109.60 |
The method demonstrated high accuracy with recoveries between 94.57% and 109.60%.[5]
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable, sensitive, and accurate means for the quantification of ethylmalonic acid in human plasma and dried blood spots. The robust performance, as demonstrated by the validation data, makes this method highly suitable for clinical research, particularly in the context of newborn screening and the management of ethylmalonic encephalopathy. The use of a stable isotope-labeled internal standard is essential for minimizing analytical variability and ensuring the generation of high-quality data.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Profiling of Organic Acids Using Ethylmalonic acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative profiling of organic acids in biological samples, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Ethylmalonic acid-d5, to ensure high accuracy and precision. The protocol covers sample preparation, derivatization using ethyl chloroformate, GC-MS analysis, and data processing. This methodology is crucial for researchers in metabolic studies, clinical diagnostics, and drug development for monitoring metabolic pathways and identifying biomarkers.
Introduction
Organic acids are key intermediates in numerous metabolic pathways, and their quantitative analysis provides a valuable snapshot of cellular metabolism. Alterations in organic acid profiles can be indicative of inborn errors of metabolism, disease states, or drug toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organic acids due to its high sensitivity and selectivity. However, the low volatility of organic acids necessitates a derivatization step to make them amenable to GC analysis.[1][2] This protocol details a robust method for organic acid profiling using ethyl chloroformate as the derivatization agent and this compound as the internal standard for accurate quantification. The use of a stable isotope-labeled internal standard is highly recommended as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction, derivatization, and injection.[2]
Experimental Protocols
Materials and Reagents
-
Solvents: Ethyl acetate (HPLC grade), Chloroform (HPLC grade), Ethanol (anhydrous), Pyridine (anhydrous), Hexane (HPLC grade)
-
Reagents: Ethyl chloroformate (ECF), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄)
-
Standards: Organic acid standards, this compound (internal standard)
-
Sample Collection Tubes: Appropriate for plasma or urine collection
-
Glassware: Conical glass centrifuge tubes (15 mL), vials with caps, pipettes
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
Sample Preparation
-
Sample Collection: Collect blood or urine samples using standard procedures. For plasma, centrifuge blood samples at 1,500 x g for 10 minutes at 4°C. Store plasma and urine samples at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma or urine in a glass centrifuge tube, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution). The final concentration of the internal standard should be similar to the expected concentration of the target analytes.[3]
-
Deproteinization (for plasma samples): Add 400 µL of cold ethanol to the plasma sample, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new tube.
-
Drying: Evaporate the sample (or the deproteinized supernatant) to dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization with Ethyl Chloroformate
-
Reconstitution: Reconstitute the dried residue in 500 µL of a pyridine:water solution (1:1, v/v).
-
pH Adjustment: Adjust the pH of the solution to approximately 9-10 with 1 M sodium bicarbonate.
-
Derivatization Reaction: Add 50 µL of ethanol and 50 µL of ethyl chloroformate. Vortex vigorously for 30 seconds. Repeat the addition of ethyl chloroformate and vortexing. The reaction is rapid and occurs at room temperature.[4][5]
-
Extraction: Add 500 µL of chloroform and vortex for 1 minute. Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the lower chloroform layer to a clean vial.
-
Drying: Add anhydrous sodium sulfate to the collected chloroform extract to remove any residual water.
-
Final Preparation: Transfer the dried extract to a GC-MS vial for analysis.
GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 260-280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70-80°C, hold for 1-2 minutes
-
Ramp: 10-15°C/min to 300°C
-
Final hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 30-550
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data for method validation should be presented in clear and structured tables. The following tables provide an example of how to summarize key performance characteristics of the method. The values presented are representative and may vary depending on the specific organic acid and laboratory conditions.
Table 1: Linearity and Detection Limits
| Organic Acid | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Lactic Acid | 0.5 - 100 | >0.995 | 0.1 | 0.5 |
| Pyruvic Acid | 0.2 - 50 | >0.995 | 0.05 | 0.2 |
| Succinic Acid | 0.1 - 100 | >0.998 | 0.03 | 0.1 |
| Fumaric Acid | 0.1 - 100 | >0.997 | 0.03 | 0.1 |
| Malic Acid | 0.2 - 100 | >0.996 | 0.05 | 0.2 |
| Citric Acid | 0.5 - 200 | >0.994 | 0.1 | 0.5 |
| Ethylmalonic Acid | 0.1 - 50 | >0.999 | 0.02 | 0.1 |
Table 2: Precision and Accuracy (Recovery)
| Organic Acid | Concentration (µg/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |
| Lactic Acid | 10 | 3.5 | 5.8 | 95.2 |
| Pyruvic Acid | 5 | 4.1 | 6.2 | 92.8 |
| Succinic Acid | 10 | 2.8 | 4.5 | 98.1 |
| Fumaric Acid | 10 | 3.2 | 5.1 | 96.5 |
| Malic Acid | 10 | 3.8 | 5.5 | 94.3 |
| Citric Acid | 20 | 4.5 | 6.8 | 91.7 |
| Ethylmalonic Acid | 5 | 2.5 | 4.1 | 99.2 |
(Note: The data in these tables are illustrative and should be determined for each specific application and laboratory.)
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS organic acid profiling.
Signaling Pathway (Example: Citric Acid Cycle)
Caption: Simplified diagram of the Citric Acid Cycle.
References
- 1. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metbio.net [metbio.net]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Urine Organic Acid Analysis using Ethylmalonic acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of organic acids in urine is a cornerstone in the diagnosis and monitoring of inherited metabolic disorders, also known as organic acidurias. These conditions result from enzymatic deficiencies in the metabolic pathways of amino acids, carbohydrates, and fatty acids, leading to the accumulation of specific organic acids in bodily fluids. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for the comprehensive profiling of these metabolites.[1][2][3]
Accurate quantification of organic acids is critical for clinical diagnosis and research. The use of a stable isotope-labeled internal standard is highly recommended to account for variations in sample preparation and instrument response, ensuring the reliability of the results.[1][4] Ethylmalonic acid-d5 (EMA-d5), a deuterated analog of the endogenous organic acid ethylmalonic acid, serves as an excellent internal standard for this application. Its chemical and physical properties are nearly identical to the analytes of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation.[5][6] This application note provides a detailed protocol for the sample preparation and quantitative analysis of organic acids in human urine using this compound as the internal standard, followed by GC-MS analysis.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of urine organic acids.
Materials and Reagents
-
This compound (EMA-d5)
-
Organic acid standards mix
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Ethyl acetate (GC grade)
-
Diethyl ether (GC grade)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl), 6M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Urease
-
Deionized water
-
Urine samples (patient or quality control)
-
Creatinine standard
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
Heating block
-
Analytical balance
-
pH meter or pH paper
-
Glass test tubes with screw caps
-
Pipettes and tips
-
GC vials with inserts
Preparation of Internal Standard Working Solution
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water to prepare a 1 mg/mL stock solution.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with deionized water to obtain a working solution of 10 µg/mL.
-
Storage: Store both stock and working solutions at -20°C in amber vials to prevent degradation.
Sample Preparation Protocol
The volume of urine used for analysis is typically normalized to its creatinine concentration to account for variations in urine dilution.[4][7]
-
Creatinine Determination: Determine the creatinine concentration of each urine sample using a suitable method (e.g., Jaffe reaction).
-
Sample Aliquoting: In a glass screw-cap tube, pipette a volume of urine equivalent to 0.5 mg of creatinine. If the calculated volume is less than 1 mL, add deionized water to bring the total volume to 1 mL.
-
Internal Standard Spiking: Add 50 µL of the 10 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control.
-
Oximation of Keto-Acids (Optional but Recommended): To stabilize keto-acids, add 100 µL of a freshly prepared 50 mg/mL solution of hydroxylamine hydrochloride in deionized water. Vortex and incubate at 60°C for 30 minutes.
-
Acidification: After cooling to room temperature, acidify the sample to a pH of approximately 1 by adding 6M HCl dropwise. Verify the pH with a pH strip.
-
Salting Out: Add approximately 0.5 g of sodium chloride to the tube to enhance the extraction efficiency of polar compounds.[8]
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction step with a second 3 mL aliquot of ethyl acetate and combine the organic layers.
-
-
Drying the Extract: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to avoid prolonged drying as it can lead to the loss of volatile organic acids.
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.[9]
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
Figure 1. Experimental workflow for urine organic acid analysis.
Instrumental Analysis: GC-MS
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Setting |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Oven Temperature Program | Initial 80°C, hold for 2 min; ramp to 200°C at 6°C/min; ramp to 285°C at 12°C/min, hold for 10 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-600 |
| Scan Mode | Full Scan |
Data Presentation and Analysis
Quantitative analysis is performed by generating a calibration curve for each analyte. The concentration of each organic acid in the urine samples is calculated based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
Method Performance Characteristics
The following tables present representative quantitative data for a urine organic acid analysis method. While this data was generated using a similar protocol with a different internal standard, it provides an indication of the expected performance. Method validation should be performed for the specific protocol described herein.
Table 1: Linearity and Limits of Detection (LOD) and Quantification (LOQ)
| Organic Acid | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lactic Acid | 5 - 200 | > 0.995 | 1.5 | 5.0 |
| Pyruvic Acid | 2 - 100 | > 0.996 | 0.5 | 2.0 |
| 3-Hydroxybutyric Acid | 5 - 500 | > 0.998 | 1.0 | 5.0 |
| Methylmalonic Acid | 1 - 100 | > 0.999 | 0.2 | 1.0 |
| Glutaric Acid | 1 - 100 | > 0.998 | 0.3 | 1.0 |
| Adipic Acid | 2 - 200 | > 0.997 | 0.5 | 2.0 |
| Suberic Acid | 2 - 200 | > 0.996 | 0.6 | 2.0 |
| Orotic Acid | 0.5 - 50 | > 0.995 | 0.1 | 0.5 |
Table 2: Precision and Recovery
| Organic Acid | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Lactic Acid | 20 | < 5% | < 8% | 95 - 105% |
| 100 | < 4% | < 7% | 97 - 103% | |
| Methylmalonic Acid | 5 | < 6% | < 10% | 92 - 108% |
| 50 | < 5% | < 8% | 96 - 104% | |
| Glutaric Acid | 5 | < 7% | < 12% | 90 - 110% |
| 50 | < 6% | < 9% | 94 - 106% |
Signaling Pathways and Logical Relationships
The analysis of urine organic acids provides a snapshot of the functional state of various metabolic pathways. An abnormal accumulation of a specific organic acid or a pattern of acids can indicate a block in a particular enzymatic step. The following diagram illustrates a simplified representation of how a metabolic block leads to the accumulation of an upstream metabolite.
Figure 2. Simplified metabolic pathway showing the effect of an enzyme deficiency.
Conclusion
The protocol described provides a reliable and robust method for the quantitative analysis of organic acids in urine using this compound as an internal standard. The use of a deuterated internal standard is crucial for correcting analytical variability and ensuring the accuracy of the results, which is paramount for the correct diagnosis and management of metabolic disorders. The provided workflow and performance characteristics serve as a valuable resource for clinical and research laboratories involved in metabolic profiling.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metbio.net [metbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
Application Notes: The Use of Ethylmalonic Acid-d5 in Newborn Screening for Metabolic Disorders
Introduction
Newborn screening is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. Early detection and intervention can significantly improve health outcomes, often preventing severe disability or mortality. One such group of disorders is organic acidemias, which are characterized by the accumulation of specific organic acids in bodily fluids. Ethylmalonic Encephalopathy (EE) is a rare, autosomal recessive inherited metabolic disorder caused by mutations in the ETHE1 gene. This genetic defect leads to a deficiency in the mitochondrial sulfur dioxygenase enzyme, which is crucial for sulfide detoxification. Consequently, toxic levels of hydrogen sulfide accumulate, leading to a cascade of metabolic disturbances, including the elevation of ethylmalonic acid. The screening for EE and other organic acidemias in newborns is predominantly performed using dried blood spots (DBS) analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the accuracy and reliability of this quantitative analysis, a stable isotope-labeled internal standard is essential. Ethylmalonic acid-d5 serves as the ideal internal standard for the quantification of ethylmalonic acid in DBS samples.
Principle of the Method
The quantitative analysis of ethylmalonic acid in DBS samples by LC-MS/MS relies on the principle of stable isotope dilution. A known concentration of this compound is added to the sample extract. This "spiked" sample is then processed and analyzed. Since this compound is chemically identical to the endogenous ethylmalonic acid, it co-elutes during the chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference of 5 Daltons (resulting from the five deuterium atoms), the mass spectrometer can differentiate between the analyte and the internal standard. By comparing the peak area of the endogenous ethylmalonic acid to that of the known amount of this compound, a precise and accurate quantification of the ethylmalonic acid concentration in the newborn's blood spot can be achieved. This method corrects for any sample loss during preparation and variations in instrument response, thereby ensuring high-quality results.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Ethylmalonic Acid Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition (Ethylmalonic Acid) | Precursor Ion (m/z): 131.0 -> Product Ion (m/z): 87.0 |
| MS/MS Transition (this compound) | Precursor Ion (m/z): 136.0 -> Product Ion (m/z): 91.0 |
| Collision Energy | Optimized for specific instrument (typically 10-20 eV) |
| Dwell Time | ~50-100 ms |
Table 2: Typical Concentrations and Reference Ranges
| Analyte | Concentration/Range | Notes |
| Internal Standard | ||
| This compound Working Solution | 1 - 5 µmol/L | The exact concentration is determined during method validation. |
| Newborn Screening | ||
| Ethylmalonic Acid Cutoff | Varies by laboratory | Cutoff values are established based on population studies and are typically set at a high percentile (e.g., 99.5th) of the normal newborn population. A significant elevation above the reference range warrants further investigation. |
| Reference Range for Ethylmalonic Acid in Newborns | Generally < 2 µmol/L | This is an approximate value; each screening program establishes its own reference intervals. |
Experimental Protocols
1. Preparation of Internal Standard Working Solution
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with a suitable solvent (e.g., 80% acetonitrile in water) to achieve a final concentration of approximately 2 µmol/L. This working solution will be used for sample extraction.
2. Sample Preparation from Dried Blood Spots
-
DBS Punching: Using a manual or automated puncher, obtain a 3.2 mm disc from the dried blood spot card and place it into a well of a 96-well microtiter plate.
-
Extraction: To each well containing a DBS punch, add 100-150 µL of the this compound internal standard working solution.
-
Incubation: Seal the plate and incubate at room temperature for 30-60 minutes with gentle shaking to facilitate the extraction of analytes from the filter paper.
-
Supernatant Transfer: After incubation, carefully transfer the supernatant to a new 96-well plate.
-
Evaporation: Dry the extracted supernatant under a gentle stream of nitrogen at approximately 40°C.
-
Derivatization (Butylation): To each dried residue, add 50 µL of 3N butanolic-HCl. Seal the plate and incubate at 65°C for 20 minutes. This step converts the organic acids into their butyl esters, which improves their chromatographic properties.
-
Final Evaporation and Reconstitution: Evaporate the butanolic-HCl to dryness under a stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). The plate is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Instrument Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Injection: Inject 5-10 µL of the reconstituted sample extract onto the analytical column.
-
Data Acquisition: Acquire data in the Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both endogenous ethylmalonic acid and this compound as detailed in Table 1.
4. Data Analysis and Interpretation
-
Quantification: Calculate the peak area ratio of ethylmalonic acid to this compound. Determine the concentration of ethylmalonic acid in the sample by comparing this ratio to a calibration curve prepared with known concentrations of ethylmalonic acid and a constant concentration of this compound.
-
Result Interpretation: Compare the calculated ethylmalonic acid concentration to the established cutoff values for the newborn screening program. Results exceeding the cutoff are considered presumptive positive and require follow-up testing.
Mandatory Visualization
Caption: Experimental workflow for the analysis of ethylmalonic acid.
Caption: Simplified metabolic pathway of sulfide detoxification.
Metabolic Profiling of Mitochondrial Diseases Using Ethylmalonic Acid-d5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial diseases are a heterogeneous group of disorders characterized by impaired oxidative phosphorylation. The biochemical diagnosis and monitoring of these conditions often rely on the identification and quantification of specific metabolic markers. Ethylmalonic acid (EMA) is a key biomarker for several mitochondrial diseases, most notably Ethylmalonic Encephalopathy (EE). Accurate quantification of EMA and other related metabolites is crucial for diagnosis, understanding disease pathogenesis, and evaluating therapeutic interventions. This document provides detailed application notes and protocols for the metabolic profiling of mitochondrial diseases, with a specific focus on the use of Ethylmalonic acid-d5 (EMA-d5) as an internal standard for robust and accurate quantification.
Application Notes
Metabolic profiling in mitochondrial diseases aims to identify and quantify metabolites that accumulate due to enzymatic defects in mitochondrial pathways. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Key Analytes and Their Significance:
-
Ethylmalonic Acid (EMA): A dicarboxylic acid that accumulates in EE due to mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[1] Elevated EMA levels are a hallmark of this severe infantile disorder.[2] Urinary EMA levels in EE patients can be significantly elevated.[3]
-
Acylcarnitines (C4 and C5): Elevated levels of short-chain acylcarnitines, such as butyrylcarnitine (C4) and isovalerylcarnitine (C5), are often observed in EE.[3][4] This is due to the secondary inhibition of short-chain acyl-CoA dehydrogenase (SCAD) by toxic metabolites.[5]
-
Lactic Acid: A common, though non-specific, marker of mitochondrial dysfunction, reflecting a shift towards anaerobic glycolysis.[1]
-
Methylsuccinic Acid: Often found elevated alongside EMA in EE.[2]
-
Acylglycines: Conjugates of acyl-CoAs with glycine, which can be elevated in disorders of fatty acid and branched-chain amino acid metabolism.
Choice of Analytical Technique:
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of organic acids and acylcarnitines.
-
GC-MS: Provides high chromatographic resolution and is a well-established method for organic acid analysis. It requires derivatization of the analytes to make them volatile.
-
LC-MS/MS: Offers high sensitivity and specificity, particularly with the use of Multiple Reaction Monitoring (MRM), and can often analyze compounds with minimal sample preparation and without derivatization.
Quantitative Data Summary
The following tables summarize typical quantitative data for key metabolites in patients with Ethylmalonic Encephalopathy compared to healthy controls. These values are indicative and may vary between laboratories.
Table 1: Urinary Organic Acid Concentrations
| Metabolite | Patient Concentration (mmol/mol creatinine) | Normal Range (mmol/mol creatinine) |
| Ethylmalonic Acid | 46 - >100[3][5] | < 8.4[3] |
| Methylsuccinic Acid | Slightly to moderately elevated[5] | Variable |
| Lactic Acid | Often elevated[1] | Age-dependent |
Table 2: Plasma Acylcarnitine Concentrations
| Metabolite | Patient Concentration (µmol/L) | Normal Range (µmol/L) |
| C4-carnitine (Butyrylcarnitine) | Elevated[3] | < 0.9[4] |
| C5-carnitine (Isovalerylcarnitine) | 0.39 (slightly elevated)[3] | < 0.3[4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary Organic Acids by GC-MS
This protocol describes the extraction, derivatization, and analysis of organic acids from urine samples using this compound as an internal standard.
Materials:
-
Urine sample
-
This compound (internal standard)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate
-
Hexane
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Centrifuge tubes, glass vials with inserts
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 1500 x g for 10 minutes to remove sediment.
-
Transfer 1.0 mL of the supernatant to a clean glass tube.
-
Add a known amount of this compound internal standard solution.
-
-
Extraction:
-
Acidify the urine sample to a pH < 2 with 5M HCl.
-
Saturate the sample with solid NaCl.
-
Add 2 mL of ethyl acetate, cap the tube, and mix on a rotary mixer for 5 minutes.
-
Centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect keto-groups.
-
Incubate at 60°C for 30 minutes.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for Quantification:
-
Ethylmalonic acid (TMS derivative): Monitor characteristic ions.
-
This compound (TMS derivative): Monitor corresponding shifted ions.
-
-
-
Protocol 2: Quantitative Analysis of Ethylmalonic Acid and Acylcarnitines in Plasma by LC-MS/MS
This protocol describes a method for the simultaneous quantification of EMA and short-chain acylcarnitines in plasma using EMA-d5 and deuterated acylcarnitine internal standards.
Materials:
-
Plasma sample
-
This compound (internal standard)
-
Deuterated acylcarnitine internal standards (e.g., C4-d3, C5-d3)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water, LC-MS grade
-
Centrifuge tubes, autosampler vials
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standards (EMA-d5 and deuterated acylcarnitines).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 2% B, ramp to 98% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 2% B for 5 minutes.
-
-
MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethylmalonic Acid | [M+H]+ | Specific fragment |
| This compound | [M+H]+ (shifted) | Specific fragment (shifted) |
| C4-carnitine | 232.2 | 85.1 |
| C5-carnitine | 246.2 | 85.1 |
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for metabolic profiling.
Caption: Hydrogen sulfide metabolism and consequences of ETHE1 deficiency.
Caption: Isoleucine catabolism and the formation of ethylmalonic acid.
References
- 1. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zivak.com [zivak.com]
Application Notes and Protocols: NMR Spectroscopy of Ethylmalonic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethylmalonic acid-d5 in NMR spectroscopy for quantitative metabolic analysis and research into related metabolic disorders. Detailed protocols and data are provided to facilitate the implementation of these methods in a laboratory setting.
Introduction
Ethylmalonic acid (EMA) is a dicarboxylic acid that accumulates in several inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE). Quantitative analysis of EMA in biological fluids is crucial for the diagnosis, monitoring, and research of these conditions. This compound, a deuterated isotopologue of EMA, serves as an ideal internal standard for quantitative NMR (qNMR) spectroscopy. Its chemical and physical properties are nearly identical to the analyte, ensuring accurate and reproducible quantification by correcting for variations in sample preparation and instrument response.
Application 1: Quantitative Analysis of Ethylmalonic Acid in Urine
This protocol details the use of this compound as an internal standard for the quantification of endogenous ethylmalonic acid in urine samples by ¹H NMR spectroscopy.
Data Presentation
Table 1: ¹H NMR Chemical Shift Assignments for Ethylmalonic Acid
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| CH₃ | ~0.90 | Triplet | ~7.4 Hz |
| CH₂ | ~1.75 | Multiplet | |
| CH | ~3.03 | Triplet | ~7.2 Hz |
Note: Data is for unlabeled ethylmalonic acid in D₂O at pH 7.0. The chemical shifts of the remaining protons in this compound are expected to be virtually identical.[1]
Experimental Protocol
Materials:
-
Urine sample
-
This compound (internal standard)
-
Deuterium oxide (D₂O)
-
Phosphate buffer (e.g., 1 M potassium phosphate, pH 7.4)
-
Internal reference standard (e.g., 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS))
-
NMR tubes (5 mm)
-
Vortex mixer
-
Centrifuge
Sample Preparation:
-
Thaw Urine Sample: If frozen, thaw the urine sample completely at room temperature or in a water bath.
-
Centrifugation: Centrifuge the urine sample at approximately 4,000 x g for 10 minutes to pellet any particulate matter.
-
Prepare NMR Buffer: Prepare an NMR buffer solution consisting of 90% D₂O and 10% phosphate buffer. This buffer should contain a known concentration of the internal reference standard (e.g., 1 mM TSP or DSS).
-
Prepare Internal Standard Stock Solution: Prepare a stock solution of this compound in D₂O at a known concentration (e.g., 10 mM).
-
Sample Mixture: In a clean microcentrifuge tube, combine:
-
540 µL of the clarified urine supernatant.
-
60 µL of the NMR buffer.
-
A known volume of the this compound stock solution to achieve a final concentration in the NMR tube that is comparable to the expected concentration of endogenous ethylmalonic acid.
-
-
Vortex and Transfer: Vortex the mixture thoroughly for 30 seconds. Transfer the final mixture into a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Pulse Sequence: A standard 1D ¹H NMR experiment with water suppression is typically used (e.g., zgpr or NOESYpr). The NOESYpr pulse sequence is often preferred for its robust water suppression.
-
Key Acquisition Parameters:
-
Temperature: 298 K (25 °C)
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 2-5 seconds for small molecules). A longer delay (e.g., 30 seconds) may be necessary for highly accurate quantification.
-
Number of Scans: Dependent on the concentration of the analyte and the desired signal-to-noise ratio. Typically ranges from 64 to 256 scans.
-
Spectral Width: A standard spectral width covering the entire proton chemical shift range (e.g., -2 to 12 ppm).
-
Data Processing and Quantification:
-
Fourier Transform: Apply an exponential line broadening function (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction across the entire spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TSP or DSS signal to 0.00 ppm.
-
Integration: Integrate the well-resolved signal of the methine proton (CH) of both endogenous ethylmalonic acid (~3.03 ppm) and the corresponding signal from this compound. Also, integrate the signal of the known concentration reference standard (TSP or DSS).
-
Concentration Calculation: The concentration of endogenous ethylmalonic acid can be calculated using the following formula:
CEMA = (IEMA / NEMA) * (NIS / IIS) * CIS
Where:
-
CEMA = Concentration of endogenous ethylmalonic acid
-
IEMA = Integral of the endogenous ethylmalonic acid signal
-
NEMA = Number of protons giving rise to the integrated signal of endogenous EMA (in this case, 1 for the CH proton)
-
IIS = Integral of the this compound signal
-
NIS = Number of protons giving rise to the integrated signal of the internal standard
-
CIS = Concentration of the this compound internal standard
-
Experimental Workflow Diagram
Caption: Workflow for qNMR analysis of ethylmalonic acid.
Application 2: Investigating Metabolic Pathways in Ethylmalonic Encephalopathy
Ethylmalonic Encephalopathy (EE) is a severe, autosomal recessive metabolic disorder caused by mutations in the ETHE1 gene. This leads to the dysfunction of the ETHE1 enzyme, a mitochondrial sulfur dioxygenase. The consequence is an accumulation of toxic metabolites, including hydrogen sulfide (H₂S) and ethylmalonic acid.[2][3][4]
Signaling Pathway Diagram
The following diagram illustrates the simplified metabolic pathway affected in Ethylmalonic Encephalopathy.
Caption: ETHE1 pathway and EMA accumulation in EE.
Discussion
In a healthy individual, the ETHE1 enzyme plays a critical role in the mitochondrial sulfide oxidation pathway by converting persulfides to sulfite.[3][5][6] This process is essential for detoxifying hydrogen sulfide. In Ethylmalonic Encephalopathy, mutations in the ETHE1 gene lead to a deficient or non-functional ETHE1 enzyme.[2][4] This deficiency causes a buildup of hydrogen sulfide, which is toxic at high concentrations and inhibits key mitochondrial enzymes like cytochrome c oxidase (Complex IV) of the electron transport chain.
The accumulation of ethylmalonic acid in EE is thought to be a secondary consequence, potentially arising from the inhibition of short-chain acyl-CoA dehydrogenase (SCAD) by the toxic metabolic environment, which disrupts the metabolism of isoleucine and other short-chain fatty acids. The use of deuterated standards like this compound in research is invaluable for accurately tracing and quantifying these metabolic disruptions, providing insights into disease progression and the efficacy of potential therapeutic interventions.
References
- 1. Ethylmalonic acid | C5H8O4 | CID 11756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. Mitochondrial sulfide-oxidizing pathway [pfocr.wikipathways.org]
- 6. Characterization of Patient Mutations in Human Persulfide Dioxygenase (ETHE1) Involved in H2S Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Ethylmalonic Acid-d5 Quantification by LC-MS
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS quantification of Ethylmalonic acid-d5 (EMA-d5). This guide provides detailed answers to frequently asked questions and step-by-step protocols to help researchers, scientists, and drug development professionals identify, assess, and mitigate matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my EMA-d5 quantification?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] For your EMA-d5 analysis, this can lead to inaccurate and unreliable quantification, impacting the precision and accuracy of your results.[2][5] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1][4][6]
Q2: I am using a stable isotope-labeled internal standard (EMA-d5). Shouldn't that compensate for matrix effects?
A: While stable isotope-labeled internal standards (SIL-IS) like EMA-d5 are the gold standard for compensating for matrix effects, they are not always a complete solution.[1] For a SIL-IS to effectively compensate, it must co-elute perfectly with the analyte and experience the exact same degree of ion suppression or enhancement. If the chromatographic separation is not optimal, or if there is a very high concentration of interfering compounds, the SIL-IS may not fully track the analyte's response, leading to inaccurate quantification. Therefore, it is still crucial to assess and minimize matrix effects even when using a SIL-IS.[1]
Q3: My EMA-d5 signal is lower than expected in plasma samples compared to the neat standard. What could be the cause?
A: A lower-than-expected signal for EMA-d5 in plasma samples is a classic sign of ion suppression.[3][7] This is likely due to co-eluting endogenous components from the plasma matrix, such as phospholipids, which are known to cause significant ion suppression in electrospray ionization (ESI).[1][6] To confirm this, you should perform a quantitative matrix effect assessment.
Q4: How can I quantitatively assess the matrix effect for my EMA-d5 analysis?
A: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2][4][6][8] This involves comparing the peak area of EMA-d5 in a solution prepared with extracted blank matrix to the peak area of EMA-d5 in a neat solution at the same concentration. The ratio of these peak areas gives you the matrix factor (MF).[4] An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[4]
Q5: What are the best strategies to reduce or eliminate matrix effects in my EMA-d5 assay?
A: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while retaining your analyte. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT) or liquid-liquid extraction (LLE).[6]
-
Improve Chromatographic Separation: Modifying your LC method to better separate EMA-d5 from co-eluting matrix components can significantly reduce matrix effects.[2][9] This could involve using a different column, adjusting the mobile phase composition, or modifying the gradient.
-
Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.[2][10]
-
Change Ionization Mode or Polarity: If you are using ESI, switching from positive to negative ionization mode (or vice versa) may help, as fewer compounds are typically ionizable in negative mode, potentially reducing interferences.[7]
Troubleshooting Guides
Issue 1: Poor Reproducibility of EMA-d5 Signal in Spiked Samples
If you are observing high variability in the peak area of EMA-d5 across different lots of blank matrix, this suggests a variable matrix effect.
Troubleshooting Steps:
-
Assess Matrix Factor Across Multiple Lots: Perform the post-extraction spike experiment using at least 6 different lots of your biological matrix.
-
Calculate Matrix Factor and Relative Standard Deviation (RSD): A high RSD (>15%) indicates significant lot-to-lot variability in the matrix effect.
-
Improve Sample Cleanup: If variability is high, your current sample preparation method may not be robust enough. Consider switching to a more rigorous technique, such as SPE, to remove a wider range of interferences.[6]
-
Chromatographic Optimization: Ensure that EMA-d5 is not eluting in a region of significant ion suppression. A post-column infusion experiment can help identify these regions.[2][11]
Issue 2: EMA-d5 Signal is Suppressed, and Sensitivity is Low
If your assay is not meeting the required limit of quantification (LOQ) due to a weak signal, ion suppression is a likely culprit.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Determine the extent of ion suppression using the post-extraction spike method.
-
Optimize Sample Preparation: Focus on methods that effectively remove phospholipids, a major cause of ion suppression.[1][6] Consider phospholipid removal plates or a targeted SPE protocol.
-
Adjust Chromatography: Try to move the elution of EMA-d5 to a "cleaner" part of the chromatogram where there is less ion suppression.
-
Check MS Source Conditions: Optimize parameters like nebulizer gas flow, ion source temperature, and sprayer voltage to potentially improve ionization efficiency and reduce susceptibility to matrix effects.[3][12]
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the quantitative determination of the matrix effect on EMA-d5.
Methodology:
-
Prepare Blank Matrix Extract: Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation method.
-
Prepare Solution A (Spiked Matrix): Spike the extracted blank matrix with EMA-d5 at a known concentration (e.g., low, medium, and high QC levels).
-
Prepare Solution B (Neat Standard): Prepare a solution of EMA-d5 in the mobile phase at the same concentration as Solution A.
-
LC-MS Analysis: Inject both solutions into the LC-MS system and record the peak area for EMA-d5.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of EMA-d5 in Solution A) / (Peak Area of EMA-d5 in Solution B)
-
Data Presentation:
| Concentration Level | Peak Area in Spiked Matrix (Solution A) | Peak Area in Neat Standard (Solution B) | Matrix Factor (MF) | % Matrix Effect |
| Low QC (50 ng/mL) | 185,432 | 250,584 | 0.74 | -26% |
| Mid QC (500 ng/mL) | 1,923,876 | 2,498,540 | 0.77 | -23% |
| High QC (5000 ng/mL) | 18,765,432 | 24,058,246 | 0.78 | -22% |
A Matrix Factor < 1 indicates ion suppression. A Matrix Factor > 1 indicates ion enhancement.
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Set up Infusion: Infuse a standard solution of EMA-d5 at a constant flow rate into the LC eluent stream after the analytical column using a T-fitting.
-
Inject Blank Matrix Extract: While the EMA-d5 solution is being infused, inject an extract of a blank biological matrix.
-
Monitor Signal: Monitor the signal of the infused EMA-d5. A stable baseline should be observed. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Post-extraction spike experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Collision Energy for Ethylmalonic Acid-d5 in MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing collision energy for Ethylmalonic acid-d5 (EMA-d5) in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: For optimal sensitivity and specificity, especially in complex biological matrices like plasma and urine, derivatization of Ethylmalonic acid is highly recommended. A common approach is butylation (derivatization with n-butanol), which improves chromatographic retention on reverse-phase columns and enhances ionization efficiency.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Collision Energy (eV) |
| This compound (dibutyl ester) | 249.2 | 137.1 | 10 - 20 |
| Ethylmalonic acid (dibutyl ester) | 244.2 | 132.1 | 10 - 20 |
Note: The optimal collision energy should be empirically determined on your specific instrument.
Q2: Why is derivatization necessary for analyzing Ethylmalonic acid by LC-MS/MS?
A2: Ethylmalonic acid is a small, polar dicarboxylic acid. These characteristics present challenges for reverse-phase liquid chromatography, leading to poor retention and potential co-elution with other polar matrix components, which can cause ion suppression. Derivatization with reagents like n-butanol converts the polar carboxylic acid groups into less polar esters. This modification enhances the compound's hydrophobicity, leading to better retention on C18 columns and improved ionization efficiency in the mass spectrometer, ultimately resulting in higher sensitivity and more robust quantification.
Q3: How do I optimize the collision energy for this compound?
A3: Collision energy (CE) is a critical parameter for achieving the highest sensitivity in MRM assays. The optimal CE is the voltage that produces the most intense and stable signal for the desired product ion. The general workflow for optimizing collision energy involves infusing a standard solution of the derivatized this compound into the mass spectrometer and monitoring the intensity of the product ion as the collision energy is ramped over a range of voltages. The CE that yields the maximum product ion intensity is selected for the analytical method.
Experimental Protocols
Protocol 1: Derivatization of this compound with n-Butanol
This protocol is adapted from a validated method for the analysis of dicarboxylic acids in biological samples.
Materials:
-
This compound standard
-
n-Butanol
-
Acetyl chloride
-
Sample matrix (e.g., urine, plasma)
-
Internal standard working solution
-
Heating block or oven
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
To 100 µL of sample (calibrator, QC, or unknown), add the appropriate amount of this compound internal standard solution.
-
Evaporate the sample to dryness under a stream of nitrogen at 50°C.
-
Add 50 µL of 3 M HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol).
-
Incubate the mixture at 65°C for 15 minutes to allow for the esterification reaction to complete.
-
Evaporate the derivatization reagent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Protocol 2: Collision Energy Optimization by Infusion
Materials:
-
Derivatized this compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Set up the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Infuse the derivatized this compound standard solution at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
In the instrument control software, set up an MRM method with the precursor ion for dibutyl-EMA-d5 (m/z 249.2) and the target product ion (m/z 137.1).
-
Create an experiment that ramps the collision energy over a predefined range (e.g., 5 to 40 eV in 1-2 eV increments) while monitoring the intensity of the product ion.
-
Plot the product ion intensity against the collision energy.
-
The collision energy value that corresponds to the highest peak intensity is the optimal collision energy for this transition.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Derivatization | - Ensure the derivatization reagent (HCl in n-butanol) is fresh and properly prepared. - Verify the incubation temperature and time. - Ensure samples are completely dry before adding the derivatization reagent. |
| Poor Ionization | - Check and clean the ESI source. - Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Incorrect MRM Transition | - Confirm the precursor and product ion m/z values. For butylated EMA-d5, the precursor should be [M+H]+. |
| Suboptimal Collision Energy | - Perform a collision energy optimization experiment by infusing a standard solution. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | - Improve sample cleanup. Consider solid-phase extraction (SPE) for complex matrices like urine. - Adjust the chromatographic gradient to separate this compound from co-eluting matrix components. |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases and derivatization reagents. |
| Carryover | - Implement a robust needle wash protocol in the autosampler method, using a strong solvent. - Inject blank samples between high-concentration samples to assess for carryover. |
Issue 3: Isotopic Interference (Crosstalk)
| Possible Cause | Troubleshooting Step |
| Contribution from Analyte to Internal Standard | - In a blank matrix, spike a high concentration of the non-deuterated Ethylmalonic acid and monitor the MRM transition of this compound. A significant signal indicates crosstalk. - If significant crosstalk is observed, a mathematical correction may be necessary in the data processing, or an alternative internal standard with a higher mass difference should be considered. |
| Impurity in Internal Standard | - Analyze the neat this compound standard to check for the presence of the non-deuterated form. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical workflow for collision energy optimization.
Calibration curve nonlinearity with Ethylmalonic acid-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve nonlinearity with Ethylmalonic acid-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Ethylmalonic acid, meaning some hydrogen atoms have been replaced with their heavier isotope, deuterium. It is commonly used as an internal standard in quantitative analysis, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of Ethylmalonic acid in biological samples.[1] The use of a stable isotope-labeled internal standard is considered ideal because it has similar physical and chemical properties to the analyte, leading to comparable extraction recovery and chromatographic retention times.[2]
Q2: What are the common causes of calibration curve nonlinearity in LC-MS/MS analysis?
Nonlinearity in LC-MS/MS calibration curves is a frequent observation and can stem from several factors.[3][4] The most common causes include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a disproportionate response.[5][6][7][8]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, resulting in a response that is no longer proportional to the concentration.[3][9]
-
Ionization Saturation: The electrospray ionization (ESI) source can also become saturated at high concentrations.[3][9]
-
Issues with the Internal Standard: Problems such as the lack of co-elution with the analyte, isotopic impurities, or differential matrix effects can lead to inaccurate quantification and a nonlinear curve.[10][11]
-
Formation of Dimers or Multimers: At higher concentrations, the analyte may form dimers or other multimers, which are not detected at the same mass-to-charge ratio as the primary ion.[3]
Q3: My calibration curve for this compound is nonlinear at higher concentrations. What should I do?
When nonlinearity is observed at the upper end of the calibration curve, it is often due to detector or ionization source saturation.[9][12] Here are a few approaches to address this:
-
Dilution: Dilute the samples that fall into the nonlinear portion of the curve to bring their concentrations within the linear range.[12]
-
Use a Different Regression Model: Instead of a linear regression, a quadratic or weighted linear regression model may provide a better fit for the data.[3][12]
-
Reduce Injection Volume: Injecting a smaller sample volume can help to avoid saturating the system.[12]
-
Optimize MS Parameters: Adjusting mass spectrometer settings to reduce sensitivity can sometimes extend the linear range.[9]
Troubleshooting Guides
Issue 1: Poor Linearity (Low R² Value) Across the Entire Calibration Range
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Matrix Effects | 1. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[7][13] 2. Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate Ethylmalonic acid from co-eluting matrix components.[7] | Matrix effects can cause ion suppression or enhancement, leading to a non-proportional response across the concentration range.[5][8] |
| Inconsistent Internal Standard Performance | 1. Verify Co-elution: Ensure that Ethylmalonic acid and this compound are co-eluting by overlaying their chromatograms.[10] 2. Check IS Purity: Confirm the isotopic and chemical purity of the this compound standard.[10] 3. Evaluate Differential Matrix Effects: Assess if the analyte and internal standard are affected differently by the matrix.[10][14] | A reliable internal standard should track the analyte's behavior throughout the analytical process. Discrepancies can lead to poor linearity.[10] |
| Suboptimal Instrument Conditions | 1. Optimize Ion Source Parameters: Adjust settings like spray voltage, gas flows, and temperature to ensure efficient and consistent ionization. 2. Check for Contamination: A contaminated ion source or mass spectrometer can lead to inconsistent signal response.[15] | Proper instrument optimization is crucial for achieving a stable and linear response. |
Issue 2: Nonlinearity at the Lower End of the Calibration Curve
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Signal-to-Noise at LLOQ | 1. Increase Sample Injection Volume: A larger injection volume can increase the signal response. 2. Optimize MS/MS Transition: Ensure that the most sensitive and specific precursor-product ion transition is being used for quantification. | At the lower limit of quantitation (LLOQ), a weak signal can lead to higher variability and deviation from linearity. |
| Adsorption of Analyte | 1. Condition the LC System: Perform several injections of a mid-level standard to passivate active sites in the system. 2. Use a Different Vial Type: Consider using silanized or low-adsorption vials. | Small, polar molecules like Ethylmalonic acid can sometimes adsorb to surfaces in the autosampler or chromatography system, especially at low concentrations. |
Experimental Protocols
Representative LC-MS/MS Method for Ethylmalonic Acid Analysis
This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is often suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Ethylmalonic acid and this compound would need to be optimized by infusing a standard solution.
-
Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation
Table 1: Example Linearity Data for an LC-MS/MS Method
| Analyte | Calibration Range | R² | Regression Model |
| Ethylmalonic Acid | 0.1 - 100 µM | > 0.995 | Linear (1/x² weighting) |
| Methylmalonic Acid | 42.3 - 4230 nmol/L | 0.9991 | Not specified |
| Malonic Acid | 2 - 200 mg/L | > 0.99 | Not specified |
Data presented is illustrative and based on typical performance for similar analytes.[16][17]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. tandfonline.com [tandfonline.com]
- 8. eijppr.com [eijppr.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. researchgate.net [researchgate.net]
- 16. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Interference in Deuterated Standards for Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic interference when using deuterated standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of deuterated internal standards?
A1: Isotopic interference, often called "crosstalk," occurs when the mass spectral signal of the unlabeled analyte overlaps with the signal of its deuterated internal standard (IS).[1] This can happen in two primary ways:
-
Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). For a given analyte molecule, there is a statistical probability that it will contain one or more of these heavy isotopes, creating a distribution of signals at masses higher than the monoisotopic mass (M+1, M+2, etc.).[2][3] If the mass difference between the analyte and the deuterated standard is small, these naturally occurring isotopic peaks of the analyte can contribute to the signal of the internal standard.[4]
-
Isotopic Impurity of the Standard: The synthesis of deuterated standards is often not 100% complete. This can result in the presence of unlabeled (D0) or lesser-deuterated versions of the analyte within the deuterated internal standard solution.[5]
Q2: What are the consequences of isotopic interference?
A2: Isotopic interference can significantly compromise the accuracy and precision of quantitative analyses. The primary consequences include:
-
Non-linear Calibration Curves: At high analyte concentrations, the contribution of the analyte's isotopic peaks to the internal standard's signal becomes more pronounced, leading to an artificially inflated IS signal. This can cause the calibration curve to become non-linear, particularly at the higher end.[5][6]
-
Inaccurate Quantification: The artificially increased internal standard signal leads to a decreased analyte/IS response ratio, resulting in an underestimation of the analyte's true concentration.[7] Conversely, the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration, especially at lower levels.[8]
Q3: How much of a mass difference is needed between the analyte and the deuterated standard to avoid interference?
A3: A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize the overlap from the M+1 and M+2 natural isotopes of the analyte.[4] Therefore, using an internal standard with three or more deuterium atoms (D3 or higher) is preferable. For larger molecules, a greater mass difference may be necessary.
Q4: Can the position of the deuterium labels affect my results?
A4: Yes, the position of deuterium labeling is critical. Labels should be on stable positions within the molecule that are not prone to hydrogen-deuterium (H/D) exchange with the solvent (e.g., avoid -OH, -NH, -SH groups).[9] H/D exchange can lead to a loss of the mass difference between the analyte and the standard, compromising the integrity of the analysis.
Troubleshooting Guides
Issue 1: My calibration curve is non-linear at high concentrations.
-
Root Cause: This is a classic symptom of isotopic interference from the analyte to the internal standard. At high analyte concentrations, the M+1 and M+2 isotopic peaks of the analyte are significantly contributing to the signal of the deuterated internal standard, artificially inflating its response.[4][5]
-
Solutions:
-
Use a Higher Mass-Labeled Standard: If possible, switch to an internal standard with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard to increase the mass difference and minimize overlap.[4]
-
Mathematical Correction: Some mass spectrometry software platforms can perform mathematical corrections to subtract the contribution of the analyte's natural isotopic abundance from the internal standard's signal.[10]
-
Dilute Samples: If feasible, dilute your samples to bring the analyte concentration into a linear range of the assay.[4]
-
Issue 2: I'm observing a signal for the native analyte in my internal standard-only samples.
-
Root Cause: This indicates the presence of unlabeled analyte as an impurity in your deuterated internal standard stock.
-
Solutions:
-
Verify Standard Purity: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity of the standard. Purity can also be assessed using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[8]
-
Mathematical Correction: The contribution of the unlabeled analyte in the internal standard can be corrected for, especially if it is a consistent and low-level impurity.[5]
-
Source a Higher Purity Standard: If the impurity level is too high and variable, it is best to obtain a new batch of the internal standard with higher isotopic purity.
-
Issue 3: There is a slight shift in retention time between my analyte and its deuterated standard.
-
Root Cause: This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4] While often minor, this can be problematic if the analyte and internal standard experience different degrees of matrix effects due to the separation.[11]
-
Solutions:
-
Optimize Chromatography: Adjust your chromatographic conditions (e.g., gradient, temperature) to achieve better co-elution.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Ensure that both the analyte and internal standard elute in a region with minimal and consistent matrix effects.[1]
-
Data Presentation
Table 1: Natural Abundance of Common Stable Isotopes
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Data sourced from the 1997 IUPAC report.[12]
Table 2: Theoretical Isotopic Contribution of a Hypothetical Analyte (C₂₀H₂₄N₂O₅) to a Deuterated Standard
| Mass Shift | Description | Approximate Contribution (%) | Potential for Interference with Deuterated Standard |
| M+1 | Contribution from one ¹³C or one ¹⁵N | 22.9 | High for D1 standard |
| M+2 | Contribution from two ¹³C, one ¹⁸O, etc. | 2.8 | High for D2 standard |
| M+3 | Contribution from three ¹³C, etc. | 0.2 | Moderate for D3 standard, generally low risk |
Note: These are simplified estimations. The actual isotopic distribution can be calculated using specialized software.
Experimental Protocols
Protocol 1: Assessing Isotopic Crosstalk from Analyte to Internal Standard
This protocol is designed to determine the extent to which the natural isotopic abundance of the analyte contributes to the signal of the deuterated internal standard.
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte in a suitable solvent at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay.
-
LC-MS/MS Analysis: Inject this high-concentration analyte solution into the LC-MS/MS system using your established analytical method.
-
Monitor Internal Standard Channel: Monitor the MRM (Multiple Reaction Monitoring) transition for your deuterated internal standard.
-
Data Analysis: Integrate the peak area, if any, observed in the internal standard's MRM channel. A significant signal indicates that the natural isotopic peaks of the analyte are contributing to the internal standard's signal.
-
Interpretation: The peak area of this crosstalk signal relative to the expected peak area of the internal standard at its working concentration will give you a quantitative measure of the interference.
Protocol 2: Mathematical Correction for Isotopic Interference
This is a simplified protocol for correcting for isotopic interference based on experimentally determined values.
-
Analyze Unlabeled Standard: Prepare and analyze a pure, unlabeled standard of your analyte at a known concentration using the same LC-MS/MS method as your samples.[2]
-
Determine Isotopic Ratios: Measure the signal intensities for the monoisotopic peak (M) and the isotopic peaks that would interfere with your deuterated standard (e.g., M+3 for a D3 standard). Calculate the ratio of the interfering peak intensity to the monoisotopic peak intensity (e.g., Intensity(M+3) / Intensity(M)). This is your correction factor.
-
Analyze Samples: Run your unknown samples, calibrators, and QCs.
-
Apply Correction: In your data processing software, for each sample, calculate the contribution of the analyte's isotopic peak to the internal standard signal by multiplying the analyte's monoisotopic peak intensity by the correction factor determined in step 2.
-
Subtract Interference: Subtract this calculated interference value from the measured intensity of the internal standard for each sample before calculating the final analyte/IS ratio.
Visualizations
Caption: Logical diagram illustrating the sources of isotopic interference.
Caption: Troubleshooting workflow for isotopic interference issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Efficient Calculation of Exact Mass Isotopic Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Analysis of Ethylmalonic Acid in Plasma
Welcome to the technical support center for the analysis of Ethylmalonic acid (EMA) in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with EMA extraction and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recovering Ethylmalonic acid from plasma samples?
A1: Ethylmalonic acid is a small, polar, dicarboxylic acid, which presents several analytical challenges.[1] Key difficulties include:
-
Poor retention on standard reversed-phase liquid chromatography (LC) columns.
-
Low ionization efficiency in mass spectrometry (MS), leading to poor signal intensity.
-
Interference from isomeric compounds , such as succinic acid, which has the same molecular weight and similar fragmentation patterns.
-
Significant matrix effects from plasma components like proteins and phospholipids, which can cause ion suppression or enhancement.[2]
-
Potential for low recovery during sample preparation due to its high polarity.
Q2: Which analytical techniques are most suitable for Ethylmalonic acid quantification in plasma?
A2: The most common and robust analytical techniques for quantifying EMA in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS typically requires derivatization to make EMA volatile.[3] Trimethylsilyl (TMS) derivatization is a common approach.[3]
-
LC-MS/MS is often preferred due to its higher sensitivity and shorter run times.[4] Derivatization, such as butylation or amidation, is frequently employed to improve chromatographic retention and signal intensity.[4]
Q3: What is derivatization, and why is it important for Ethylmalonic acid analysis?
A3: Derivatization is a chemical reaction that modifies the analyte to produce a new compound with properties that are more suitable for a given analytical method. For EMA, derivatization is crucial for:
-
Increasing volatility for GC-MS analysis.
-
Enhancing chromatographic retention on reversed-phase LC columns by making the molecule less polar.
-
Improving ionization efficiency in the mass spectrometer, leading to a stronger signal and better sensitivity.[4] Common derivatizing agents include n-butanol for esterification in LC-MS/MS and various silylating agents for GC-MS.[3]
Q4: How can I minimize matrix effects in my Ethylmalonic acid assay?
A4: Matrix effects, where other components in the sample interfere with the analyte's signal, are a significant challenge in plasma analysis.[2] Strategies to mitigate them include:
-
Use of a stable isotope-labeled internal standard (SIL-IS): A deuterated form of EMA (e.g., d3-EMA) is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Thorough sample cleanup: More advanced sample preparation techniques like Solid-Phase Extraction (SPE), particularly mixed-mode SPE, can provide cleaner extracts than simple protein precipitation.[2]
-
Chromatographic separation: Ensure baseline separation of EMA from co-eluting matrix components, especially phospholipids.
-
Sample dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
Troubleshooting Guides
Issue 1: Low Recovery of Ethylmalonic Acid
Symptoms:
-
Consistently low recovery (<70%) in spiked quality control (QC) samples.
-
High variability in recovery between replicate samples.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Protein Precipitation (PPT) | Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A 4:1 (v/v) ratio is a good starting point. Ensure vigorous and immediate vortexing after adding the solvent to create a fine, dispersed protein precipitate. Consider performing the precipitation at low temperatures (e.g., on ice). |
| Suboptimal Liquid-Liquid Extraction (LLE) Conditions | Adjust the pH of the plasma sample. Since EMA is an acidic compound, acidifying the sample (e.g., with formic or acetic acid) will keep it in its neutral form, favoring extraction into an organic solvent. Test different extraction solvents with varying polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether). Ensure thorough mixing (e.g., vortexing for 2-5 minutes) to maximize the extraction efficiency. |
| Incomplete Elution from Solid-Phase Extraction (SPE) Cartridge | Optimize the elution solvent. Ensure the elution solvent is strong enough to disrupt the interaction between EMA and the SPE sorbent. Increase the volume of the elution solvent to ensure complete elution. For anion exchange SPE, a common elution solvent is a mixture containing an acid like formic acid. |
| Analyte Adsorption to Labware | Use low-retention polypropylene tubes and pipette tips. Silanize glassware if it must be used, to prevent adsorption of the acidic analyte. |
| Incomplete Derivatization | Optimize derivatization reaction conditions, including temperature, time, and reagent concentration. Ensure the sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction. |
Issue 2: High Signal Variability or Poor Peak Shape
Symptoms:
-
Inconsistent peak areas for the internal standard across samples.
-
Peak tailing or fronting in the chromatogram.
-
Drifting retention times.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Matrix Effects | As detailed in the FAQ, employ a stable isotope-labeled internal standard. Improve sample cleanup using SPE instead of PPT. Dilute the sample extract before injection. |
| Poor Analyte Solubility in Final Extract | Ensure the reconstitution solvent after evaporation is compatible with the analyte and the mobile phase. The solvent should be strong enough to fully dissolve the derivatized EMA. |
| Suboptimal Chromatographic Conditions | For LC-MS, ensure the mobile phase pH is appropriate for the analyte and column chemistry. For HILIC, carefully control the water content in the mobile phase and sample solvent. For GC-MS, check for active sites in the inlet liner or column that may cause peak tailing. |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from plasma matrix components. Implement a column washing step after each analytical batch to remove strongly retained matrix components. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for EMA Extraction
This protocol is a fast and simple method for sample cleanup, though it may result in more significant matrix effects compared to SPE.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., d3-Ethylmalonic acid).
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile (or methanol).
-
Immediately vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
If derivatization is required, proceed with the appropriate derivatization protocol.
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for EMA Extraction
This protocol provides a cleaner extract than PPT, reducing matrix effects. A mixed-mode anion exchange SPE is often effective for acidic compounds like EMA.
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a tube.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of 2% formic acid in water and vortex. This acidifies the sample to ensure EMA is in its neutral form for retention on some sorbents or protonated for anion exchange.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and basic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other nonpolar interferences.
-
-
Elution:
-
Elute the Ethylmalonic acid with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Proceed with derivatization or reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of Ethylmalonic acid from plasma.
Caption: A decision tree for troubleshooting low recovery of Ethylmalonic acid.
References
- 1. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of methylmalonic acid in human plasma by LC-MS/MS after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Column selection for optimal separation of Ethylmalonic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the optimal chromatographic separation of ethylmalonic acid (EMA). It includes frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) on Column Selection
Q1: What are the primary chromatographic techniques for analyzing ethylmalonic acid?
A1: The two primary techniques for analyzing ethylmalonic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its polar, dicarboxylic acid structure, ethylmalonic acid is non-volatile and requires chemical modification (derivatization) for GC-MS analysis. LC-MS/MS can often analyze EMA directly, though derivatization can also be used to improve chromatographic performance. Ion Chromatography (IC) with conductivity detection is another effective, specialized technique.[1][2][3][4]
Q2: I need to choose between GC-MS and LC-MS/MS. How do I decide?
A2: The choice depends on your laboratory's instrumentation, sample matrix, and analytical goals.
-
Choose GC-MS if: You are performing broad metabolic profiling for organic acids. GC-MS provides excellent resolution and established libraries for identifying a wide range of derivatized organic acids.[5]
-
Choose LC-MS/MS if: You require high throughput, high sensitivity, and want to avoid derivatization. LC-MS/MS is often faster and can be more suitable for targeted quantification in complex biological matrices like plasma and urine.[6][7]
Below is a decision-making workflow to help guide your selection.
Q3: For LC-MS/MS, which column type offers the best retention and separation for ethylmalonic acid?
A3: As a highly polar molecule, ethylmalonic acid is often poorly retained on traditional C18 reversed-phase columns.[8] The following column types are recommended for better performance:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. HILIC columns use a polar stationary phase (e.g., amide, silica) with a high organic solvent concentration, which strongly retains polar compounds like EMA. This leads to better separation from early-eluting matrix components.[8][9][10]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange characteristics (e.g., Atlantis PREMIER BEH C18 AX) can provide excellent and tunable selectivity for organic acids.
-
Reversed-Phase (with modifications): If a standard C18 column must be used, select an "aqueous stable" (AQ) C18 phase that resists dewetting in highly aqueous mobile phases.[9] Running the mobile phase at a low pH (e.g., pH 2.5-3.0 using formic acid) will suppress the ionization of EMA's carboxyl groups, increasing its hydrophobicity and retention.[11]
Q4: What is the recommended GC column for analyzing derivatized ethylmalonic acid?
A4: A mid-polarity column is the industry standard for general organic acid analysis. A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5MS, TRB-5) is highly recommended. These columns provide excellent resolving power for a wide range of derivatized acids and are robust and low-bleed, making them ideal for mass spectrometry.[3][4][12]
-
Typical Dimensions: 30 m length x 0.25 mm internal diameter (ID) x 0.25 µm film thickness.
Quantitative Data Summary
The following tables provide representative chromatographic data to guide column selection and method development.
Table 1: Liquid Chromatography Performance for Dicarboxylic Acids (Note: Data for Methylmalonic Acid (MMA), a structural isomer, is often used as a proxy for Ethylmalonic Acid behavior.)
| Column Type | Stationary Phase | Dimensions | Analyte | Mobile Phase | Retention Time (min) | Reference(s) |
| Reversed-Phase | Supelcosil LC-18 | 33 x 4.6 mm | MMA (butyl ester) | 60:40 Acetonitrile:Water with 0.1% Formic Acid | 2.2 | [6][7][13] |
| Anion Exchange | Dionex IonPac™ AS11 | 4 x 250 mm | EMA (native) | NaOH Gradient (5-50 mM) | ~25-30 | [1][2] |
| Mixed-Mode | Newcrom B | 150 x 4.6 mm | MMA (native) | 10:90 Acetonitrile:Water with 0.02% H₃PO₄ | ~5.0 | [14] |
| HILIC | HALO Penta-HILIC | 150 x 2.1 mm | Amino Acids (polar) | Acetonitrile/Ammonium Formate Gradient | Good Retention | [9] |
Table 2: Gas Chromatography Performance for Derivatized Organic Acids
| Column Type | Stationary Phase | Dimensions | Analyte | Derivatization | Key Parameter | Reference(s) |
| Mid-Polar | 5% Diphenylpolysiloxane | 60 m x 0.32 mm | MMA | Trimethylsilylation (TMS) | Elutes at ~290°C | [3][4] |
| Mid-Polar | HP-5MS | 30 m x 0.25 mm | General Metabolites | Methoximation + TMS | Standard protocol | [12] |
Troubleshooting Guides
Q5: My ethylmalonic acid peak is showing significant tailing on my C18 column. What are the causes and solutions?
A5: Peak tailing for acidic analytes like EMA is a common issue, especially on reversed-phase columns. It is typically caused by unwanted secondary interactions between the negatively charged carboxyl groups of the acid and positively charged sites (e.g., residual silanols) on the silica stationary phase.[15][16]
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 units below the first pKa of ethylmalonic acid (~3.0). Using 0.1% formic acid (pH ~2.7) will neutralize the carboxyl groups, minimizing silanol interactions and improving peak shape.[11]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanols. If you are using an older column, switching to a newer generation column can resolve the issue.[15]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.[15]
-
Inspect for Physical Column Issues: A blocked inlet frit can distort peak shape for all analytes. Try backflushing the column (disconnect from the detector first) to dislodge particulates. If this fails, the column may need replacement.[17]
Q6: I'm having trouble getting enough retention for EMA in my reversed-phase method. What should I do?
A6: This is expected, as EMA is very polar. Here are some solutions in order of preference:
-
Switch to HILIC: The most effective solution is to switch to a HILIC column, which is designed specifically for retaining polar compounds.[8][10]
-
Use 100% Aqueous Mobile Phase: If you must use a reversed-phase column, ensure it is an "aqueous stable" (AQ-type) phase. These columns have a polar-embedded group that prevents phase collapse (dewetting) when using 100% aqueous mobile phases, which will maximize retention.[9]
-
Consider Derivatization: While often done for GC, derivatizing EMA to its butyl ester will increase its hydrophobicity, leading to significantly more retention on a C18 column.[6][7]
Q7: My GC-MS analysis of silylated EMA is showing poor peak shape and low sensitivity. What's wrong?
A7: This issue often points to problems with the derivatization process or system activity.
Solutions:
-
Derivatization: Ensure your sample is completely dry before adding the silylation reagent (e.g., MSTFA), as moisture will consume the reagent.[18] Use fresh reagents and verify that the reaction is carried out at the correct temperature and for a sufficient time (e.g., 60°C for 30-60 minutes).[3][19]
-
System Activity: Active sites in the GC inlet or at the head of the column can adsorb the polar EMA, leading to tailing and signal loss. Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile matrix components. Ensure you have a clean, 90-degree column cut.[20][21]
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of Ethylmalonic Acid in Urine (with Silylation)
This protocol is adapted from standard methods for organic acid analysis.[3][4][5][12]
-
Sample Preparation & Extraction:
-
Thaw frozen urine samples to room temperature.
-
To 1 mL of urine, add a suitable internal standard (e.g., deuterated organic acid).
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube. Repeat the extraction and pool the organic layers.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Two-Step):
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap tightly and heat at 80°C for 20 minutes. This step protects keto-groups.
-
Silylation: Cool the sample, then add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst. Cap tightly and heat at 70°C for 30 minutes.[18][19]
-
-
GC-MS Conditions:
-
GC Column: 5% Phenyl Polysiloxane column (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250°C, Splitless injection (1 µL).
-
Oven Program: Initial temp 70°C, hold for 5 min. Ramp at 5°C/min to 295°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Detection: Scan mode (e.g., m/z 50-600) for profiling or Selected Ion Monitoring (SIM) for targeted quantification.
-
Protocol 2: LC-MS/MS Analysis of Ethylmalonic Acid in Plasma (Direct)
This protocol is adapted from methods for the analysis of the related compound, methylmalonic acid.[6][7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard (e.g., ¹³C₄-EMA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: HILIC column (e.g., 150 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 95% B to 50% B over 5 minutes. Hold at 50% B for 2 minutes. Return to 95% B and re-equilibrate for 3 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization in Negative Mode (ESI-). Use Multiple Reaction Monitoring (MRM) for quantification (specific precursor/product ion transitions for EMA and its internal standard would need to be optimized).
-
References
- 1. Determination of Ethylmalonic Acid in Human Urine by Ion Chromatography with Suppressed Conductivity | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rbmb.net [rbmb.net]
- 5. metbio.net [metbio.net]
- 6. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. aua.gr [aua.gr]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 19. organomation.com [organomation.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Validation & Comparative
A Researcher's Guide to LC-MS/MS Method Validation Using Ethylmalonic Acid-d5
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for this purpose, offering high sensitivity and specificity. A crucial aspect of developing a robust LC-MS/MS assay is the use of a suitable internal standard (IS). This guide provides a comprehensive comparison of LC-MS/MS method validation parameters using a stable isotope-labeled internal standard, Ethylmalonic acid-d5, for the quantification of its endogenous counterpart, Ethylmalonic acid (EMA).
Ethylmalonic acid is a dicarboxylic acid that can be elevated in certain inborn errors of metabolism, such as Ethylmalonic Encephalopathy.[1][2] Its accurate measurement is critical for the diagnosis and monitoring of these conditions. The use of a stable isotope-labeled internal standard like this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[3][4]
Comparative Performance of LC-MS/MS Methods
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of short-chain organic acids, including ethylmalonic acid and the structurally similar methylmalonic acid (MMA), using deuterated internal standards. These methods demonstrate the expected performance characteristics when employing a stable isotope-labeled internal standard.
Table 1: Comparison of Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Method Highlights | Calibration Curve Range | r² | LLOQ | Reference |
| Methylmalonic Acid | Derivatization with 2,2,2-trifluoroethylamine | 42.4–2711.9 nmol/L | 0.9990 | 42.4 nmol/L | [5] |
| Methylmalonic Acid | Automated UPLC-MS/MS | 0.044 - 1.63 µmol/L | >0.99 | 0.044 µmol/L | [6] |
| Methylmalonic Acid | In-house LC-MS/MS | 33 – 4227 nmol/L | 0.998 | 33 nmol/L | [7] |
| Ethylmalonic Acid, Methylsuccinic Acid, Glutaric Acid | Derivatization with n-butanol | 5/10/20 ng/mL to 400 ng/mL (plasma) | Not Reported | 5/10/20 ng/mL | [8] |
| Ellagic Acid | UPLC-MS/MS | 10–1,280 ng/mL | 0.9986 | 5.0 ng/mL | [9] |
Table 2: Comparison of Precision and Accuracy
| Analyte | Method Highlights | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Reference |
| Methylmalonic Acid | Derivatization with 2,2,2-trifluoroethylamine | 2.4 - 4.4% | 2.6 - 2.8% | 97.9 - 100.1% | [5] |
| Methylmalonic Acid, Ethylmalonic Acid, and others | Dried blood spots | < 10.0% | Not Reported | 94.57 - 109.60% | [10] |
| Methylmalonic Acid | In-house LC-MS/MS | 0.7 - 7.5% | 0.7 - 7.5% | Bias: -12.7% | [7] |
| Ellagic Acid | UPLC-MS/MS | 3.0 - 5.7% | 3.6 - 7.2% | -5.3% to 4.6% (bias) | [9] |
Experimental Protocols: A Step-by-Step Approach
A validated LC-MS/MS method for ethylmalonic acid quantification typically involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are representative experimental protocols.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.
-
Sample Aliquoting: Take 50 µL of plasma or serum sample.
-
Internal Standard Spiking: Add 200 µL of a precipitation solution (e.g., acetonitrile) containing this compound at a known concentration.
-
Vortexing: Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[6][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or plate for injection into the LC-MS/MS system.
Chromatographic Separation
The separation of ethylmalonic acid from other matrix components is typically achieved using reversed-phase liquid chromatography.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Agilent SB-C18, 4.6x150mm, 1.8 µm).[7]
-
Mobile Phase: A gradient elution using two mobile phases is common.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.[7]
-
-
Flow Rate: A typical flow rate is around 0.5-0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 45°C, to ensure reproducible retention times.[7]
Mass Spectrometric Detection
A triple quadrupole mass spectrometer is commonly used for quantitative analysis in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often preferred for organic acids.[7][11]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both ethylmalonic acid and this compound.
-
Ethylmalonic acid: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation.
-
This compound: The precursor ion will be the deprotonated molecule [M-H]⁻ with a mass shift of +5 Da compared to the unlabeled analyte. The product ions will also show a corresponding mass shift.
-
-
Gas Settings: Nebulizer gas, heater gas, and collision gas pressures are optimized for maximum signal intensity.
Visualizing Key Processes
To better understand the experimental workflow and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Biochemical and clinical response to a sulfur-restricted diet in ethylmalonic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylmalonic Encephalopathy Is Caused by Mutations in ETHE1, a Gene Encoding a Mitochondrial Matrix Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Quantitative analysis of methylmalonic acid in human plasma by LC-MS/MS after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pafmj.org [pafmj.org]
- 8. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Validation of Ethylmalonic Acid Analysis Between Laboratories
This guide provides a comprehensive comparison of analytical methodologies for the quantification of ethylmalonic acid (EMA) in biological matrices, a crucial biomarker for the diagnosis and monitoring of the rare metabolic disorder, ethylmalonic encephalopathy.[1][2][3][4][5] For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of EMA measurements across different laboratories is paramount for reliable clinical trial data and patient care. This document outlines common analytical platforms, presents a comparative analysis of their performance, and provides detailed experimental protocols.
Introduction to Ethylmalonic Acid and its Clinical Significance
Ethylmalonic acid is an organic acid that accumulates in individuals with ethylmalonic encephalopathy, an autosomal recessive inherited disorder caused by mutations in the ETHE1 gene.[1][4][5] This enzyme deficiency leads to a toxic buildup of sulfide, affecting multiple organ systems, including the brain and gastrointestinal tract.[1] The biochemical hallmark of this condition is the elevated excretion of ethylmalonic acid in urine.[2][3] Accurate measurement of EMA is therefore essential for diagnosis, monitoring disease progression, and evaluating the efficacy of potential therapies.
Significant interlaboratory variability can exist in the analysis of organic acids due to differences in sample preparation, analytical instrumentation, and data analysis.[6] Therefore, cross-validation of analytical methods between laboratories is critical to ensure that data is comparable and reliable.
Analytical Methodologies for Ethylmalonic Acid Quantification
The two most common analytical techniques for the quantification of ethylmalonic acid in clinical laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This has traditionally been the gold standard for organic acid analysis.[6] The method involves chemical derivatization to make the organic acids volatile, followed by separation on a gas chromatograph and detection by a mass spectrometer.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and often requires less sample preparation, sometimes allowing for analysis without derivatization.[7][8] It is increasingly being adopted in clinical laboratories for its high-throughput capabilities.[7]
Inter-Laboratory Performance Comparison
To illustrate the importance of cross-validation, this section presents a hypothetical comparison of ethylmalonic acid analysis across three different laboratories. The data summarized in the tables below is representative of typical performance characteristics for these methods.
Table 1: Methodological Overview of Participating Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analytical Method | GC-MS | LC-MS/MS (without derivatization) | LC-MS/MS (with derivatization) |
| Instrumentation | Agilent GC/MSD | Sciex Triple Quad 5500 | Waters Xevo TQ-S |
| Sample Type | Urine | Urine, Dried Blood Spots | Plasma |
| Internal Standard | 13C2-Malonic Acid | EMA-D3 | EMA-D3 |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | None | 3-Nitrophenylhydrazine (3NPH)[9] |
Table 2: Performance Characteristics of Ethylmalonic Acid Analysis
| Parameter | Laboratory A (GC-MS) | Laboratory B (LC-MS/MS) | Laboratory C (LC-MS/MS) |
| Linearity (R²) | >0.995 | >0.9935[7] | >0.99 |
| Limit of Detection (LOD) | 0.5 µmol/L | 0.1 µmol/L | 0.05 µmol/L |
| Limit of Quantification (LOQ) | 1.5 µmol/L | 0.3 µmol/L | 0.15 µmol/L |
| Precision (%CV) | < 10% | < 10.0%[7] | < 15% |
| Accuracy (Recovery %) | 90-110% | 94.57% - 109.60%[7] | 85-115% |
| Reference Interval (Urine) | < 5 µmol/mmol creatinine | < 5 µmol/mmol creatinine | N/A |
Experimental Protocols
Protocol 1: Ethylmalonic Acid Analysis in Urine by GC-MS (Laboratory A)
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Take a 1 mL aliquot of urine and add 10 µL of the internal standard solution (13C2-Malonic Acid, 1 mg/mL).
-
Adjust the pH to < 2 with 6M HCl.
-
Perform liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions for EMA and the internal standard.
-
Protocol 2: Ethylmalonic Acid Analysis in Urine by LC-MS/MS (Laboratory B)
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Perform a 1:10 dilution of the urine sample with a solution containing the internal standard (EMA-D3, 0.5 µg/mL in water).
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 2% B to 98% B over 5 minutes.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for the transitions of EMA and EMA-D3.
-
Visualization of Workflows
Caption: Workflow for an inter-laboratory cross-validation study.
Caption: Simplified diagram of the ETHE1 enzyme's role in sulfide detoxification.
References
- 1. metabolicsupportuk.org [metabolicsupportuk.org]
- 2. Ethylmalonic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ethylmalonic encephalopathy | Newborn Screening [newbornscreening.hrsa.gov]
- 5. Ethylmalonic encephalopathy: phenotype-genotype description and review of its management | Neurología (English Edition) [elsevier.es]
- 6. mdpi.com [mdpi.com]
- 7. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Sensitive Method for Quantitative Measurement of Methylmalonic Acid by Turbulent Flow Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Ethylmalonic Acid-d5 vs. C13-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison of Ethylmalonic acid-d5 and C13-labeled internal standards, supported by established analytical principles and representative experimental data, to inform the selection of the most appropriate tool for rigorous bioanalytical assays.
In the landscape of quantitative analysis, particularly in complex biological matrices, stable isotope-labeled (SIL) internal standards are the gold standard. They are chemically identical to the analyte of interest, differing only in isotopic composition, which allows them to mimic the analyte's behavior throughout sample preparation, chromatography, and mass spectrometric detection. This mimicry is crucial for correcting variations that can arise from extraction inefficiencies, matrix effects, and instrument response fluctuations.
While both deuterium (d-labeled), such as this compound, and carbon-13 (13C-labeled) internal standards are widely used, their performance characteristics are not identical. The subtle physicochemical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond can lead to chromatographic shifts, a phenomenon known as the "isotope effect".[1][2] In contrast, 13C-labeled standards, where one or more 12C atoms are replaced by the heavier 13C isotope, are considered to have virtually identical physicochemical properties to their unlabeled counterparts, leading to superior performance in many applications.[3][4]
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of this compound versus a C13-labeled ethylmalonic acid internal standard. The data presented is a synthesis of typical outcomes observed in bioanalytical method validation for small molecules, based on the known behaviors of deuterium and carbon-13 labeling.
| Performance Parameter | This compound (Deuterium-Labeled) | C13-Labeled Ethylmalonic Acid | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[1][2] | Typically co-elutes perfectly with the unlabeled analyte.[3] | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to altered interactions with the stationary phase.[1] 13C labeling does not significantly alter the molecule's polarity or hydrophobicity. |
| Correction for Matrix Effects | Good, but can be compromised if a chromatographic shift leads to differential ion suppression or enhancement between the analyte and the internal standard. | Excellent, as perfect co-elution ensures both the analyte and internal standard experience the same matrix effects.[1] | Matrix effects can vary across a chromatographic peak; therefore, precise co-elution is critical for accurate correction.[3] |
| Isotopic Stability | Generally stable, but deuterium atoms on exchangeable sites (e.g., -OH, -NH) or adjacent to carbonyl groups can be susceptible to back-exchange with protons from the solvent.[4] | Highly stable with no risk of isotope exchange.[1] | The carbon-13 isotope is incorporated into the stable carbon backbone of the molecule. |
| Accuracy & Precision | Can provide high accuracy and precision, but the potential for chromatographic shifts and isotopic instability can introduce bias. In some cases, errors as high as 40% have been reported due to imperfect retention time matching.[3] | Generally provides higher accuracy and precision due to superior stability and co-elution with the analyte.[5] | The closer physicochemical properties of 13C-labeled standards to the analyte result in more reliable and reproducible quantification. |
| Cost & Availability | Generally less expensive and more readily available.[1][6] | Typically more expensive due to a more complex and laborious synthesis process.[4] | The synthetic routes for introducing deuterium are often simpler than those for carbon-13. |
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate quantification. The following is a detailed methodology for a typical experiment involving the quantification of ethylmalonic acid in a biological matrix (e.g., plasma or urine) using a stable isotope-labeled internal standard.
1. Reagent and Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of unlabeled ethylmalonic acid, this compound, and/or C13-labeled ethylmalonic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the unlabeled analyte by serial dilution of the stock solution to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard (this compound or C13-labeled ethylmalonic acid) at a fixed concentration.
2. Sample Preparation (Protein Precipitation & Extraction):
-
Thaw biological samples (e.g., plasma, urine), calibration standards, and quality control (QC) samples.
-
To a 100 µL aliquot of each sample, add a fixed volume of the internal standard spiking solution.
-
Add 400 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex mix for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of organic acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 2% to 50% B over 10 minutes) is used to elute the analytes.
-
Flow Rate: An appropriate flow rate for the column dimensions (e.g., 0.4 mL/min).
-
Column Temperature: Maintain a constant column temperature to ensure reproducibility (e.g., 40°C).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for organic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Define specific precursor-to-product ion transitions for both the unlabeled ethylmalonic acid and the stable isotope-labeled internal standard.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ethylmalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: A typical experimental workflow for the quantitative analysis of Ethylmalonic acid using a stable isotope-labeled internal standard.
Conclusion
The choice between this compound and a C13-labeled internal standard depends on the specific requirements of the assay. For routine analyses where cost and availability are primary considerations, this compound can be a suitable option. However, for assays demanding the highest level of accuracy, precision, and reliability, particularly in complex biological matrices where matrix effects are a significant concern, a C13-labeled internal standard is the superior choice.[1][2] The investment in a 13C-labeled standard can be justified by the increased data quality, reduced risk of analytical errors, and greater confidence in the final results.
References
The Gold Standard for Bioanalysis: A Comparative Guide to the Accuracy and Precision of Ethylmalonic Acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of metabolic biomarkers, the choice of an appropriate internal standard is paramount to achieving reliable and accurate results. This guide provides an objective comparison of Ethylmalonic acid-d5, a deuterated internal standard, with non-deuterated alternatives for the quantification of ethylmalonic acid, a key biomarker in several inborn errors of metabolism.
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards are widely recognized as the gold standard. These compounds, in which one or more atoms have been replaced with a heavier isotope, are chemically identical to the analyte of interest. This unique characteristic allows them to co-elute chromatographically and experience the same ionization effects as the analyte, providing superior correction for variations in sample preparation, injection volume, and instrument response. This compound, with five deuterium atoms replacing hydrogen atoms, exemplifies this ideal internal standard for the analysis of ethylmalonic acid.
Performance Under the Magnifying Glass: Deuterated vs. Non-Deuterated Internal Standards
Experimental data from validated analytical methods consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision. A state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of several organic acids, including ethylmalonic acid, utilizing stable isotope-labeled internal standards, has showcased exceptional performance characteristics.[1]
Table 1: Performance Characteristics of an LC-MS/MS Method Using a Stable Isotope-Labeled Internal Standard for Ethylmalonic Acid [1]
| Parameter | Performance Metric | Result |
| Accuracy | Recovery | 94.57% - 109.60% |
| Precision | Coefficient of Variation (CV) | < 10.0% |
| Linearity | Coefficient of Determination (R²) | > 0.9935 |
These results highlight the high degree of accuracy and precision achievable with a deuterated internal standard. The recovery values, falling well within the accepted range of 85-115%, indicate minimal systematic error, while the low coefficient of variation signifies excellent reproducibility.
In contrast, while non-deuterated internal standards, which are structurally similar but not identical to the analyte, can offer a more cost-effective alternative, they often fall short in performance. A pertinent example is the use of 3,3-dimethylglutaric acid as an internal standard for the analysis of other dicarboxylic acids, such as glutaric and 3-hydroxyglutaric acid. While this method demonstrates acceptable performance, the precision is notably lower than that achieved with a deuterated standard.[2]
Table 2: Performance Characteristics of an HPLC Method Using a Non-Deuterated Internal Standard (3,3-dimethylglutaric acid) for Dicarboxylic Acids [2]
| Parameter | Performance Metric | Result |
| Precision | Coefficient of Variation (CV) | < 14.5% |
The higher coefficient of variation observed with the non-deuterated internal standard indicates a greater degree of random error, which can impact the reliability of the quantitative results. This difference is primarily due to the fact that structural analogs may not perfectly mimic the chromatographic behavior and ionization response of the analyte, leading to less effective correction for analytical variability.
The "Why": Unpacking the Superiority of Deuterated Standards
The enhanced performance of this compound and other deuterated internal standards stems from fundamental principles of analytical chemistry. By having the same chemical structure and properties as the analyte, they are affected in an identical manner by various factors that can introduce errors into the analytical workflow.
Experimental Protocols: A Blueprint for Success
Achieving the high-quality data presented above requires a meticulously executed experimental protocol. The following is a representative LC-MS/MS method for the analysis of ethylmalonic acid in biological matrices, adapted from validated procedures for similar small organic acids.
Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., urine or plasma), add a known concentration of this compound solution.
-
Protein Precipitation (for plasma/serum): Add 400 µL of cold acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small percentage of an acidifier like formic acid, is common.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for organic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ethylmalonic Acid: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.
-
This compound: Monitor the corresponding mass shift in the transition of the deuterated internal standard.
-
-
Conclusion: An Unwavering Commitment to Data Integrity
For researchers and professionals in the fields of clinical diagnostics, metabolic research, and drug development, the integrity of quantitative data is non-negotiable. The use of this compound as an internal standard for the analysis of ethylmalonic acid provides an unparalleled level of accuracy and precision. By effectively compensating for the inherent variabilities of the analytical process, this deuterated standard ensures the generation of robust and reliable data, underpinning the validity of research findings and clinical decisions. While non-deuterated alternatives may present a lower initial cost, the superior performance and the confidence in the final results afforded by this compound make it the unequivocally superior choice for high-stakes quantitative bioanalysis.
References
A Comparative Guide to Inter-laboratory Quantification of Organic Acids
For researchers, scientists, and professionals in drug development, the accurate quantification of organic acids is paramount. This guide provides an objective comparison of common analytical methods, supported by inter-laboratory proficiency testing data to offer a comprehensive overview of method performance in real-world scenarios.
This publication delves into the methodologies and comparative performance of various techniques for organic acid analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. The data presented is drawn from single-laboratory validation studies and, where available, proficiency testing schemes to provide a realistic assessment of inter-laboratory variability.
Executive Summary of Method Performance
The choice of analytical method for organic acid quantification is often dependent on the specific organic acids of interest, the sample matrix, and the required sensitivity and throughput. Below is a summary of key performance characteristics for the most common analytical platforms.
| Method | Principle | Common Analytes | Linearity (R²) | Recovery (%) | Inter-Laboratory CV (%) |
| HPLC-UV | Separation based on polarity, UV detection. | Tartaric, Malic, Lactic, Acetic, Citric, Succinic | >0.999 | 98.2 - 108.5[1] | Varies by analyte and matrix |
| GC-MS | Separation of volatile derivatives by boiling point, mass spectrometric detection. | Wide range of urinary organic acids | >0.994 | 86.7 - 118.7 | 10 - 50+ (analyte dependent) |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass detection. | Comprehensive profiling of organic acids | Typically >0.99 | Generally 90-110 | Lower than GC-MS, analyte dependent |
| Enzymatic Assays | Specific enzyme-catalyzed reactions leading to a measurable product. | Citric, L-Malic, Lactic, Acetic | Not applicable (end-point assay) | High | Not widely available in PT schemes |
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the principal analytical methods are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Organic Acids in Wine
This method is suitable for the quantification of major organic acids in wine samples.
1. Sample Preparation:
-
Wine samples are first degassed by sonication for 10 minutes.
-
The sample is then diluted 1:5 (v/v) with the mobile phase.
-
The diluted sample is filtered through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase of 25 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) is effective.
-
Flow Rate: A flow rate of 0.8 mL/min is maintained.
-
Column Temperature: The column is kept at 30 °C.
-
Detection: UV detection is performed at 210 nm.
-
Injection Volume: 20 µL.
3. Calibration:
-
A mixed standard stock solution containing tartaric acid, malic acid, lactic acid, and acetic acid is prepared in the mobile phase.
-
A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range in wine samples.
-
A calibration curve is constructed by plotting the peak area against the concentration for each organic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This is a widely used method for the comprehensive screening and quantification of organic acids in urine for the diagnosis of inborn errors of metabolism.
1. Sample Preparation and Derivatization:
-
To 1 mL of urine, an internal standard (e.g., a stable isotope-labeled organic acid) is added.
-
The sample is acidified to pH 1 with hydrochloric acid.
-
Organic acids are extracted twice with 2 mL of ethyl acetate.
-
The combined organic phases are evaporated to dryness under a stream of nitrogen.
-
The dried residue is derivatized to form volatile esters. A common method is to add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 60 minutes.
2. GC-MS Conditions:
-
GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 5 °C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless injection is typically used.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Quantification:
-
Quantification is performed using the peak area ratio of the target analyte to the internal standard.
-
Calibration curves are prepared using standard solutions of the organic acids of interest, which are subjected to the same extraction and derivatization procedure.
Inter-laboratory Comparison Data
Data from proficiency testing (PT) schemes provide valuable insights into the performance of different laboratories and methods. The European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) organizes a quantitative urinary organic acids scheme.
Table 1: Performance Data from a Representative ERNDIM Quantitative Urinary Organic Acids Scheme
| Analyte | Number of Participants | Median Concentration (µmol/L) | Inter-laboratory CV (%) | Median Intra-laboratory CV (%) | Median Recovery (%) |
| 3-Hydroxybutyric Acid | 95 | 150 | 25.3 | 10.5 | 95 |
| Adipic Acid | 89 | 30 | 30.1 | 12.1 | 98 |
| Ethylmalonic Acid | 88 | 25 | 35.4 | 15.2 | 92 |
| Glutaric Acid | 92 | 40 | 28.9 | 11.8 | 101 |
| Methylmalonic Acid | 101 | 50 | 18.5 | 8.9 | 103 |
| Orotic Acid | 85 | 20 | 40.2 | 18.5 | 88 |
| Suberic Acid | 87 | 15 | 38.7 | 16.3 | 94 |
Data is illustrative and based on trends observed in published ERNDIM reports.
The data highlights that while some well-established markers like methylmalonic acid show good inter-laboratory agreement, others can have significantly higher variability.
Visualizing the Workflow
A general workflow for an inter-laboratory comparison of organic acid quantification is depicted below. This process ensures that all participating laboratories analyze identical samples under their routine operating procedures, allowing for a robust comparison of method performance.
References
Performance characteristics of different analytical platforms for Ethylmalonic acid
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, particularly ethylmalonic encephalopathy, the accurate quantification of ethylmalonic acid (EMA) is paramount. This guide provides a comprehensive comparison of the two primary analytical platforms for EMA analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data to aid in the selection of the most suitable platform for specific research needs.
Performance Characteristics
The choice between LC-MS/MS and GC-MS for ethylmalonic acid analysis depends on various factors, including required sensitivity, sample throughput, and the specific context of the research. Both platforms offer robust and reliable quantification, with performance characteristics summarized in the table below. The data presented is a synthesis from multiple studies, including those analyzing similar dicarboxylic acids, given the commonality in analytical behavior.
| Performance Metric | LC-MS/MS | GC-MS | Source(s) |
| Limit of Detection (LOD) | 15 - 22.1 nmol/L | 0.025 µmol/L (25 nmol/L) | [1][2] |
| Limit of Quantification (LOQ) | 33 nmol/L | 0.1 µmol/L (100 nmol/L) | [2][3] |
| Linearity (R²) / Quantitative Range | R² > 0.99; 10 ng/mL to 400 ng/mL (plasma), 200 ng/mL to 10,000 ng/mL (urine) | R² > 0.99; Up to 9.0 µmol/L | [4][5] |
| Precision (CV%) | < 10% | 4.4% - 9.8% | [3][4] |
| Accuracy (Recovery %) | 94.57% - 109.60% | Not explicitly stated for EMA, but good correlation with reference methods reported | [3][4] |
| Sample Throughput | High (up to 160 samples/run) | Lower (e.g., 36 samples/run) | [1] |
| Derivatization | Often not required, but can be used to enhance signal | Typically required (e.g., silylation) | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of ethylmalonic acid using LC-MS/MS and GC-MS.
LC-MS/MS Method for Ethylmalonic Acid in Urine
This protocol is adapted from methodologies for the analysis of small polar molecules in urine.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet any particulate matter.
-
Dilute 50 µL of the supernatant with 950 µL of an internal standard solution (e.g., 100 ng/mL of ethylmalonic acid-d5 in 0.1% formic acid in water).
-
Vortex the diluted sample and transfer to an autosampler vial for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for ethylmalonic acid and its internal standard would be monitored (e.g., for EMA: m/z 131.0 > 87.0).
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
GC-MS Method for Ethylmalonic Acid in Plasma
This protocol is based on established methods for organic acid analysis in plasma, which typically require derivatization.
1. Sample Preparation (with Derivatization):
-
To 100 µL of plasma, add an internal standard (e.g., this compound).
-
Precipitate proteins by adding 800 µL of cold methanol, vortex, and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes.
-
Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
2. Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Monitored Ions: Specific m/z values characteristic of the TMS-derivatized ethylmalonic acid and its internal standard.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow and the relevant biological pathway associated with elevated ethylmalonic acid levels.
Elevated levels of ethylmalonic acid are a key biomarker for ethylmalonic encephalopathy, an autosomal recessive metabolic disorder caused by mutations in the ETHE1 gene. This gene encodes a mitochondrial sulfur dioxygenase involved in the catabolism of hydrogen sulfide (H₂S).[7][8][9] A deficiency in the ETHE1 enzyme leads to the accumulation of H₂S, which in turn inhibits short-chain acyl-CoA dehydrogenase (SCAD), resulting in the accumulation of ethylmalonic acid.[10]
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of ethylmalonic acid. LC-MS/MS generally offers higher throughput and simpler sample preparation, making it well-suited for large-scale clinical studies and newborn screening.[1][4] GC-MS, while often requiring a more laborious derivatization step, provides excellent sensitivity and is a well-established method for organic acid analysis.[3] The choice of platform should be guided by the specific requirements of the research, including sample volume, desired throughput, and available instrumentation. The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers to make an informed decision and to establish robust and reliable analytical methods for ethylmalonic acid quantification.
References
- 1. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pafmj.org [pafmj.org]
- 3. Optimization and performance of a rapid gas chromatography-mass spectrometry analysis for methylmalonic acid determination in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medlineplus.gov [medlineplus.gov]
- 8. genecards.org [genecards.org]
- 9. Characterization of Patient Mutations in Human Persulfide Dioxygenase (ETHE1) Involved in H2S Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered Sulfide (H2S) Metabolism in Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Urinary Ethylmalonic Acid Reference Intervals: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites is paramount. This guide provides a comprehensive comparison of methodologies for establishing reference intervals for urinary ethylmalonic acid (EMA), a key biomarker for several metabolic disorders. We delve into the use of a deuterated internal standard, widely considered the gold standard, and compare it with an alternative method using a non-deuterated internal standard. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to inform best practices in your laboratory.
Introduction to Ethylmalonic Acid and the Imperative for Accurate Measurement
Ethylmalonic acid (EMA) is a dicarboxylic acid that can accumulate in various inborn errors of metabolism, most notably ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Elevated levels of EMA in urine are a primary indicator of these conditions, making its precise and accurate quantification crucial for diagnosis and monitoring. Establishing reliable reference intervals in a healthy population is the foundation for the clinical interpretation of patient data. The choice of internal standard is a critical factor influencing the accuracy and reliability of the quantitative method.
The Gold Standard: Isotope Dilution Mass Spectrometry with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte (e.g., ethylmalonic acid-d3), is considered the gold standard for quantitative analysis by mass spectrometry (MS).[1] This approach, known as isotope dilution mass spectrometry, relies on the principle that the labeled standard behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[1] This co-elution and similar physicochemical behavior allow for the effective correction of matrix effects, which are a significant source of variability and inaccuracy in biological samples.[2]
Advantages of Using a Deuterated Internal Standard:
-
High Accuracy and Precision: Effectively corrects for sample loss during extraction and variability in instrument response.
-
Matrix Effect Compensation: Co-elution with the analyte allows for the normalization of ion suppression or enhancement caused by other components in the urine matrix.
-
Improved Robustness: Leads to more reliable and reproducible results across different samples and analytical runs.
Experimental Workflow for Establishing EMA Reference Intervals using a Deuterated Standard
The following diagram illustrates a typical workflow for a study to establish reference intervals for urinary EMA using a deuterated internal standard.
Detailed Experimental Protocol (Hypothetical, based on best practices for similar analytes)
This protocol is a model based on established methods for other urinary organic acids, such as methylmalonic acid, using a deuterated internal standard.[3][4]
1. Sample Collection and Preparation:
-
Collect first-morning void urine samples from a cohort of at least 120 healthy adults.
-
Store samples at -80°C until analysis.
-
Thaw urine samples and centrifuge to remove particulates.
-
To a 1 mL aliquot of urine, add a known amount of ethylmalonic acid-d3 internal standard.
2. Extraction:
-
Acidify the urine sample to a pH < 2 with HCl.
-
Perform liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
3. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis:
-
Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions for both unlabeled and deuterated EMA.
5. Quantification and Data Analysis:
-
Calculate the concentration of EMA based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.
-
Measure the creatinine concentration in the urine samples and express the EMA concentration as a ratio to creatinine (e.g., in mmol/mol creatinine).
-
Perform statistical analysis on the data from the healthy cohort to establish the 95% reference interval.
An Alternative Approach: Use of a Non-Deuterated Internal Standard
While deuterated standards are preferred, a non-deuterated, structurally similar compound can also be used as an internal standard. This approach can be more cost-effective but may have limitations in its ability to perfectly mimic the behavior of the analyte.
Experimental Protocol using a Non-Deuterated Internal Standard
A study by Keyfi et al. (2017) established pediatric reference ranges for 98 urinary organic acids, including ethylmalonic acid, using pentadecanoic acid (PDA) as a non-deuterated internal standard.[5] The following is a summary of their methodology.
1. Sample Preparation and Extraction:
-
Adjust the urinary pH to 2-5 and add pentafluorobenzyl hydroxylamine-hydrochloride.
-
Incubate at room temperature for one hour.
-
Adjust the pH to 1 with HCl.
-
Extract twice with 4 mL of ethyl acetate.
2. Internal Standard Addition and Derivatization:
-
Combine the organic layers and add a known amount of pentadecanoic acid (PDA) as the internal standard.[5]
-
Evaporate to dryness under nitrogen at 40°C.
-
Silylate the residue with a trimethylsilane (TMS) reagent at 60°C for 30 minutes.[5]
3. GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS.
4. Quantification:
-
Quantify EMA based on the ratio of its peak area to that of the PDA internal standard.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of internal standard has a direct impact on the quality and reliability of the established reference intervals. The following table summarizes the key performance characteristics of each approach.
| Feature | Deuterated Internal Standard | Non-Deuterated Internal Standard |
| Accuracy & Precision | Excellent: Closely mimics the analyte, providing superior correction for variability. | Good to Moderate: May not perfectly co-elute or have the same extraction recovery and ionization response as the analyte, potentially leading to less accurate correction.[3] |
| Matrix Effect Compensation | Excellent: Co-elution ensures that both the analyte and the standard are subjected to the same matrix effects.[2] | Variable: Differences in retention time can lead to differential matrix effects, impacting quantification. |
| Cost | Higher: Synthesis of stable isotope-labeled compounds is more expensive. | Lower: Structurally similar compounds are often more readily available and less costly. |
| Availability | May require custom synthesis: Not all deuterated metabolites are commercially available. | Generally more available: A wider range of structurally similar compounds can be sourced. |
Quantitative Data Summary
The following tables present reference interval data for urinary ethylmalonic acid. It is important to note that a study establishing reference intervals for a healthy adult population using a deuterated standard was not identified in the searched literature. Therefore, for comparative purposes, we present data from a pediatric study that used a non-deuterated standard and an "optimal result" range for adults from a health and wellness platform.
Table 1: Pediatric Reference Intervals for Urinary Ethylmalonic Acid using a Non-Deuterated Internal Standard (Pentadecanoic Acid) [5]
| Age Range | Number of Subjects | Reference Range (μmol/mmol Creatinine) |
| 2 days - 1 year | Not specified | < 18 |
| > 1 year | Not specified | < 5 |
Data from Keyfi et al. (2017). The study included 251 healthy subjects aged 2 days to 15 years.[5]
Table 2: Adult Reference Range for Urinary Ethylmalonic Acid (Methodology Not Specified)
| Population | Reference Range (mmol/mol Creatinine) |
| Adults | 0.47 - 2.74 |
This "optimal result" range is provided by a health data interpretation service and is not from a formal reference interval study.
Conclusion and Recommendations
The establishment of accurate and reliable reference intervals is fundamental for the clinical utility of urinary ethylmalonic acid as a biomarker. The use of a deuterated internal standard in an isotope dilution mass spectrometry method is unequivocally the superior approach for achieving the highest level of accuracy and precision. This method effectively mitigates the challenges of matrix effects and variability inherent in the analysis of complex biological samples.
While the use of a non-deuterated internal standard offers a more cost-effective alternative, it is crucial to thoroughly validate the method to ensure that the chosen standard adequately tracks the behavior of ethylmalonic acid throughout the analytical process.
For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is highly recommended to ensure the generation of robust and reliable data for both clinical diagnostics and research applications. Further studies are warranted to establish definitive reference intervals for urinary ethylmalonic acid in a healthy adult population using a deuterated internal standard to fill the current gap in the scientific literature.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Silent increase of urinary ethylmalonic acid is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. rbmb.net [rbmb.net]
Method Transfer for Ethylmalonic Acid Analysis: A Comparative Guide to Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethylmalonic acid (EMA), a key biomarker in several inborn errors of metabolism, is critical for early diagnosis and effective patient management. The gold standard for precise and accurate quantification in complex biological matrices is isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard (IS).[1] This guide provides a comprehensive comparison of analytical methods for EMA, highlighting the significant advantages of employing a deuterated internal standard (EMA-d3). We will delve into detailed experimental protocols and present supporting data to demonstrate the enhanced performance of this approach.
The Critical Role of a Deuterated Internal Standard
In mass spectrometry-based bioanalysis, a deuterated internal standard is a synthetic version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1][2] This isotopic labeling results in a mass shift, allowing the mass spectrometer to distinguish between the endogenous analyte and the internal standard.[2] The key benefit is that the deuterated IS behaves almost identically to the analyte during sample preparation, chromatography, and ionization.[1][3] This co-elution and similar ionization behavior allow the IS to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[1]
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for the analysis of ethylmalonic acid, with and without the use of a deuterated internal standard.
Caption: A comparison of analytical workflows for ethylmalonic acid.
Experimental Protocols
Method 1: LC-MS/MS with Deuterated Internal Standard (EMA-d3)
This protocol is based on established methods for the analysis of related organic acids, such as methylmalonic acid, using a deuterated internal standard.[4][5][6]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of a working solution of ethylmalonic acid-d3 (EMA-d3) internal standard.
-
Add 300 µL of a precipitation solution (e.g., acetonitrile containing 0.1% formic acid) to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[2][6]
-
MRM Transitions:
-
Ethylmalonic Acid (EMA): Precursor ion (m/z) -> Product ion (m/z)
-
Ethylmalonic Acid-d3 (EMA-d3): Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be determined during method development)
-
Method 2: GC-MS without a Deuterated Internal Standard
This protocol is a more traditional approach and is susceptible to greater variability.
1. Sample Preparation and Derivatization:
-
To 500 µL of plasma or urine, add an internal standard (a structurally similar but not isotopically labeled compound).
-
Perform a solid-phase extraction (SPE) to isolate the organic acids.
-
Evaporate the eluate to dryness.
-
Derivatize the sample to increase volatility for GC analysis. A common method is trimethylsilyl (TMS) derivatization.[7]
2. Gas Chromatography Parameters:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column suitable for organic acid analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Injector Temperature: Typically set high to ensure volatilization of the derivatives.
3. Mass Spectrometry Parameters:
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized EMA.
Quantitative Data Comparison
The use of a deuterated internal standard significantly improves the performance of the analytical method. The following table summarizes the expected performance characteristics of the two methods.
| Parameter | LC-MS/MS with EMA-d3 IS | GC-MS without Deuterated IS |
| Linearity (r²) | > 0.995[8] | > 0.99[7] |
| Limit of Detection (LOD) | Low nmol/L range[4] | High nmol/L to low µmol/L range[7] |
| Limit of Quantitation (LOQ) | Low nmol/L range[4] | High nmol/L to low µmol/L range[7] |
| Accuracy (% Recovery) | 95 - 105%[8] | 85 - 115% |
| Precision (%RSD) | < 5%[2] | < 15%[7] |
| Sample Volume | 50 - 100 µL[6] | 200 - 500 µL[5] |
| Analysis Time | 3 - 5 minutes per sample[5][6] | 15 - 20 minutes per sample |
| Derivatization Required | No | Yes |
| Matrix Effect Compensation | Excellent | Poor |
The Impact of Method Choice on Data Quality
The logical flow from sample to result is profoundly influenced by the choice of internal standard. The diagram below illustrates how the use of a deuterated internal standard mitigates common sources of error in bioanalysis.
Caption: Logical flow of error mitigation in EMA analysis.
Conclusion
The data and protocols presented in this guide unequivocally demonstrate the superiority of using a deuterated internal standard for the analysis of ethylmalonic acid. The LC-MS/MS method with EMA-d3 offers significantly improved accuracy, precision, sensitivity, and throughput compared to traditional GC-MS methods without an appropriate internal standard. For researchers, scientists, and drug development professionals requiring the highest quality data for clinical diagnostics, metabolic research, and therapeutic monitoring, the adoption of a method incorporating a deuterated internal standard is strongly recommended. This approach ensures reliable and reproducible results, which are paramount for making informed scientific and clinical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 4. pafmj.org [pafmj.org]
- 5. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimization and performance of a rapid gas chromatography-mass spectrometry analysis for methylmalonic acid determination in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Linearity and Recovery Studies of Ethylmalonic acid-d5
For researchers, scientists, and drug development professionals engaged in the precise quantification of ethylmalonic acid, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Ethylmalonic acid-d5, a deuterated internal standard, with a non-isotopically labeled alternative, supported by representative experimental data and detailed methodologies for linearity and recovery studies.
This compound serves as an ideal internal standard in mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Due to its structural identity with the analyte of interest, ethylmalonic acid, differing only in the presence of stable, heavy isotopes of hydrogen, it exhibits nearly identical chemical and physical properties.[1][2] This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation, effectively compensating for variations in the analytical process.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards like this compound over non-deuterated, structurally similar alternatives is evident in their performance during validation experiments. Stable isotope-labeled internal standards are widely recognized for providing better accuracy and precision in quantitative bioanalysis. The following table summarizes the expected performance characteristics based on typical validation data for organic acid analysis. For this comparison, 3-Methylglutaric acid is used as a representative non-deuterated internal standard, a compound with similar chemical properties to ethylmalonic acid.
| Parameter | This compound (Deuterated IS) | 3-Methylglutaric acid (Non-Deuterated IS) | Justification |
| Linearity (R²) | > 0.99 | 0.98 - 0.99 | The co-elution and identical ionization behavior of a deuterated standard leads to a more consistent response across a range of concentrations, resulting in a higher coefficient of determination. |
| Recovery (%) | 95 - 105% | 85 - 115% | A deuterated standard more accurately tracks the analyte through sample preparation, leading to recovery values closer to 100%. A non-deuterated standard may have different extraction efficiencies. |
| Precision (%RSD) | < 5% | < 15% | The ability of a deuterated standard to compensate for variability results in lower relative standard deviation for repeated measurements. |
Experimental Protocols
To assess the performance of an internal standard, linearity and recovery studies are essential components of method validation. The following are detailed protocols for these key experiments in the context of quantifying ethylmalonic acid in a urine matrix.
Linearity Study Protocol
Objective: To determine the linear range of the assay for ethylmalonic acid using this compound as the internal standard.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of ethylmalonic acid in a suitable solvent (e.g., methanol).
-
Prepare a 100 µg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards:
-
Serially dilute the ethylmalonic acid stock solution to prepare a series of at least six calibration standards with concentrations spanning the expected physiological or pathological range.
-
Spike a constant, known amount of the this compound internal standard solution into each calibration standard.
-
-
Sample Preparation (for GC-MS):
-
To 1 mL of each calibration standard, add 50 µL of an internal standard solution containing this compound.
-
Acidify the sample with hydrochloric acid to a pH < 2.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (TMS) derivatives.
-
-
Instrumental Analysis:
-
Analyze the derivatized standards by GC-MS, monitoring specific ions for both ethylmalonic acid and this compound.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the ethylmalonic acid to the peak area of this compound for each calibration standard.
-
Plot the peak area ratio against the concentration of ethylmalonic acid.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Recovery Study Protocol
Objective: To evaluate the extraction efficiency of the method for ethylmalonic acid from a biological matrix (e.g., urine) using this compound to correct for losses.
-
Sample Selection:
-
Use a pooled blank urine sample, previously confirmed to have no detectable or low levels of endogenous ethylmalonic acid.
-
-
Sample Spiking:
-
Prepare three sets of samples at three different concentration levels (low, medium, and high) within the linear range.
-
Set 1 (Pre-extraction spike): Spike the blank urine with known amounts of ethylmalonic acid before the extraction process. Then, add the this compound internal standard.
-
Set 2 (Post-extraction spike): Spike the blank urine extract with the same amounts of ethylmalonic acid after the extraction process but before derivatization. Add the this compound internal standard.
-
Set 3 (Unspiked): Analyze the blank urine with only the this compound internal standard to determine the baseline level of ethylmalonic acid.
-
-
Sample Preparation and Analysis:
-
Process all samples according to the sample preparation protocol described in the linearity study.
-
Analyze the samples by GC-MS or LC-MS.
-
-
Data Analysis:
-
Calculate the concentration of ethylmalonic acid in all samples using the calibration curve.
-
The recovery is calculated using the following formula: % Recovery = (Concentration in Pre-extraction Spike - Concentration in Unspiked) / (Concentration in Post-extraction Spike) * 100
-
Acceptable recovery is typically within 85-115%.
-
Mandatory Visualization
The following diagrams illustrate the workflows for the linearity and recovery studies described above.
Caption: Workflow for a linearity study to assess the quantitative performance of an analytical method.
Caption: Workflow for a recovery study to determine the extraction efficiency of an analytical method.
References
A Comparative Guide to Sample Extraction Techniques for Ethylmalonic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethylmalonic acid (EMA), a key biomarker in several metabolic disorders, is critically dependent on the efficiency and reliability of the sample preparation method. The choice of extraction technique significantly impacts analyte recovery, purity, and the overall sensitivity and reproducibility of the analysis. This guide provides an objective comparison of three commonly employed sample extraction techniques for EMA analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The information presented is supported by experimental data from various studies to aid researchers in selecting the most appropriate method for their specific analytical needs.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for each extraction technique based on available literature for ethylmalonic acid and related organic acids. It is important to note that performance can vary depending on the specific matrix (e.g., plasma, urine), the analytical instrument used (e.g., GC-MS, LC-MS/MS), and the detailed protocol employed.
Table 1: Analyte Recovery
| Technique | Sample Matrix | Average Recovery (%) | Key Considerations |
| Solid-Phase Extraction (SPE) | Urine | 84.1%[1] | Recovery can be highly dependent on the choice of sorbent material and elution solvent.[2] |
| Plasma/Serum | >90% (for similar organic acids)[2] | Anion exchange SPE is particularly effective for acidic analytes like EMA.[2] | |
| Liquid-Liquid Extraction (LLE) | Urine | 77.4%[1] | The choice of organic solvent is critical for extraction efficiency. |
| Plasma/Serum | 50-89% (for polar drugs)[3] | Can be prone to emulsion formation, potentially leading to lower recovery. | |
| Protein Precipitation (PPT) | Plasma/Serum | Generally lower and more variable | Primarily for protein removal; co-precipitation of analytes can be a significant issue. |
Table 2: Method Precision (Coefficient of Variation, CV%)
| Technique | Sample Matrix | Intra-day CV (%) | Inter-day CV (%) |
| Solid-Phase Extraction (SPE) | Urine | 1.12 - 14.2%[1] | 2.2 - 13.3%[1] |
| Plasma/Serum | 2.6 - 4.7%[2] | 4.6 - 7.9%[2] | |
| Liquid-Liquid Extraction (LLE) | Urine | 2.9 - 14.5%[1] | 2.5 - 15.7%[1] |
| Plasma/Serum | <15% (for related analytes)[4] | <15% (for related analytes)[4] | |
| Protein Precipitation (PPT) | Plasma/Serum | 0.7 - 7.5% (for MMA)[4] | Not always reported |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Technique | Analyte | LOD | LOQ |
| Solid-Phase Extraction (SPE) | Methylmalonic Acid | - | 0.026 µmol/L (in serum)[2] |
| Liquid-Liquid Extraction (LLE) | Methylmalonic Acid | 15 nmol/L (in serum)[4] | 33 nmol/L (in serum)[4] |
| Protein Precipitation (PPT) | Methylmalonic Acid | 15 nmol/L (in serum)[4] | 33 nmol/L (in serum)[4] |
Table 4: Matrix Effect
| Technique | Typical Matrix Effect | Mitigation Strategies |
| Solid-Phase Extraction (SPE) | Can be significant but is often reduced due to effective cleanup. | Use of isotope-labeled internal standards, optimization of wash and elution steps. |
| Liquid-Liquid Extraction (LLE) | Moderate to high, depending on the solvent and sample complexity. | Use of isotope-labeled internal standards, back-extraction steps. |
| Protein Precipitation (PPT) | Generally the highest due to minimal cleanup. | Use of isotope-labeled internal standards, dilution of the final extract. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each extraction technique.
Detailed Experimental Protocols
The following are representative protocols for each extraction technique, synthesized from methodologies reported for ethylmalonic acid and similar organic acids.
Solid-Phase Extraction (SPE) Protocol for Urinary Ethylmalonic Acid
This protocol is adapted from methods used for the analysis of urinary organic acids.[1]
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard solution (e.g., a stable isotope-labeled EMA).
-
Adjust the pH of the sample to approximately 2 with a suitable acid (e.g., HCl).
-
-
SPE Cartridge Conditioning:
-
Use a strong anion exchange (SAX) SPE cartridge.
-
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove unretained impurities.
-
Follow with a wash of 2 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the ethylmalonic acid and other retained organic acids with 2 mL of a solution of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Plasma Ethylmalonic Acid
This protocol is a general representation of LLE for organic acids in plasma.[4]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Add 50 µL of a buffer solution (e.g., phosphate buffer, pH 2.5) to acidify the sample.
-
-
Extraction:
-
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase for analysis.
-
Protein Precipitation (PPT) Protocol for Serum Ethylmalonic Acid
This protocol is a common and straightforward method for preparing serum samples.[4]
-
Sample Preparation:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add an internal standard solution.
-
-
Precipitation:
-
Add 400 µL of a cold (-20°C) organic solvent, such as acetonitrile or methanol, to the serum sample. The solvent-to-sample ratio is typically 4:1.
-
-
Mixing:
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the ethylmalonic acid, and transfer it to a clean tube.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in the mobile phase to concentrate the analyte.
-
Conclusion
The selection of an appropriate sample extraction technique for ethylmalonic acid analysis is a critical step that influences the quality and reliability of the results.
-
Solid-Phase Extraction (SPE) generally offers the highest recovery and cleanest extracts, making it a robust choice for applications requiring high sensitivity and minimal matrix effects. However, it is the most time-consuming and expensive of the three methods.
-
Liquid-Liquid Extraction (LLE) provides a balance between cleanup efficiency and ease of use. While generally offering good recovery, it can be susceptible to emulsion formation and may require more optimization.
-
Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method. However, it provides the least sample cleanup, which can lead to significant matrix effects and potential co-elution of interfering substances, making it more suitable for screening purposes or when matrix effects can be adequately compensated for.
Ultimately, the optimal method will depend on the specific requirements of the assay, including the desired level of sensitivity, the complexity of the sample matrix, available resources, and throughput needs. Researchers are encouraged to validate their chosen method thoroughly to ensure it meets the performance criteria for their intended application.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ethylmalonic Acid-d5: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethylmalonic acid-d5, ensuring the protection of both laboratory personnel and the environment.
This compound, a deuterated form of Ethylmalonic acid, is a stable, non-radioactive isotopically labeled compound. As deuterium is a stable isotope of hydrogen, this compound does not present a radiological hazard, and its disposal can be managed by following the protocols for its non-deuterated counterpart, with careful consideration of its acidic properties and potential for irritation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or apron.
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound are contingent on the quantity of the waste and the specific regulations of your institution and local authorities. The two main pathways are in-laboratory neutralization for small quantities and disposal as hazardous waste for larger quantities or when neutralization is not feasible.
Method 1: In-Laboratory Neutralization (for small quantities only)
This method is suitable for very small amounts of this compound. Neutralization renders the acidic compound less hazardous, but it is crucial to ensure that the resulting solution does not contain other hazardous materials.
Experimental Protocol for Neutralization:
-
Preparation: Work in a well-ventilated fume hood. Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) or sodium hydroxide in a large beaker of cold water.
-
Dilution: If the this compound waste is concentrated, dilute it with a large volume of cold water (at least a 1:10 ratio) in a separate container before neutralization.
-
Neutralization: Slowly and carefully add the diluted acidic waste to the basic solution while stirring gently. Be aware that this reaction can generate heat and potentially vapors.[2]
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the resulting solution. Continue adding the basic solution until the pH is within a neutral range, typically between 5.5 and 9.0.[3]
-
Final Disposal: Once neutralized and confirmed to be within the acceptable pH range, and if it contains no other hazardous components, the solution can typically be flushed down the sanitary sewer with a large volume of water (at least 20 parts water).[2][3] Always verify this practice against your institution's and local wastewater regulations.
Method 2: Disposal as Hazardous Waste
For larger quantities of this compound, or if the waste is mixed with other hazardous chemicals, it must be disposed of as hazardous chemical waste.
Procedure for Hazardous Waste Collection:
-
Container Selection: Use a designated, properly labeled, and chemically compatible waste container with a secure screw-top cap.[4] The container should be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound."
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials, particularly bases and oxidizing agents.[4]
-
Labeling: The hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate concentrations of each component
-
The date accumulation started
-
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| pH for Sewer Disposal | 5.5 - 9.5 | [3] |
| Dilution Ratio for Concentrated Acids | 1:10 (acid to water) before neutralization | [2] |
| Water Flush Ratio Post-Neutralization | 20 parts water to 1 part neutralized solution | [2][3] |
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to determine the appropriate disposal method for this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. epa.gov [epa.gov]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
